(+)-Isoborneol
Description
This compound is a natural product found in Artemisia thuscula, Curcuma xanthorrhiza, and other organisms with data available.
Structure
3D Structure
Properties
CAS No. |
16725-71-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m0/s1 |
InChI Key |
DTGKSKDOIYIVQL-OYNCUSHFSA-N |
SMILES |
CC1(C2CCC1(C(C2)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2O |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C |
boiling_point |
212 °C |
Color/Form |
White to off-white crystals White translucent lumps |
density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |
flash_point |
150 °F (60 °C) /closed cup/ |
melting_point |
202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ 214 °C |
Other CAS No. |
16725-71-6 124-76-5 507-70-0 |
physical_description |
Liquid White translucent solid; [Hawley] Solid |
Pictograms |
Flammable |
shelf_life |
Stable under recommended storage conditions. |
solubility |
In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ethe |
vapor_pressure |
0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Absolute Configuration of (+)-Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the absolute configuration of (+)-isoborneol, a chiral bicyclic monoterpenoid of significant interest in synthetic chemistry and drug development. This document outlines the definitive stereochemical assignment based on modern spectroscopic techniques, presents key physicochemical properties, and details the experimental protocols for its determination. The logical workflow for assigning the absolute configuration is also visualized.
Introduction
Isoborneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a terpene derivative that exists as a pair of enantiomers due to its chiral nature. The physical and biological properties of these enantiomers can differ significantly, making the correct assignment of their absolute configuration crucial for applications in asymmetric synthesis, fragrance chemistry, and pharmaceutical development. The dextrorotatory enantiomer, this compound, has been the subject of stereochemical studies to unequivocally establish its three-dimensional structure.
Absolute Configuration of this compound
The absolute configuration of this compound has been determined to be (1S, 2S, 4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol . This assignment is supported by modern analytical methods, including a combination of chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric separation, followed by Vibrational Circular Dichroism (VCD) spectroscopy, and corroborated by Density Functional Theory (DFT) calculations[1]. The "S" designation at each of the three stereocenters (C1, C2, and C4) is assigned based on the Cahn-Ingold-Prelog priority rules.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Conditions/Notes |
| IUPAC Name | (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
| Molecular Formula | C₁₀H₁₈O | |
| Molar Mass | 154.25 g/mol | |
| Melting Point | 212–214 °C | |
| Specific Rotation ([α]) | approx. +34.3° | In ethanol solution. Note: The sign of optical rotation is not directly correlated to the R/S designation. |
Experimental Protocols for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule like this compound requires advanced analytical techniques. Below are detailed methodologies for two powerful approaches.
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy Coupled with DFT
This is a non-empirical method that provides a definitive assignment of absolute configuration by comparing an experimental VCD spectrum with a theoretically calculated spectrum.
Experimental Workflow:
References
The Biosynthesis of (+)-Isoborneol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoborneol, a bicyclic monoterpenoid, is a key constituent of the essential oils of numerous aromatic and medicinal plants, notably within the Lamiaceae family, such as sage (Salvia officinalis). Its distinct camphor-like aroma and diverse biological activities have made it a compound of interest for the pharmaceutical, cosmetic, and food industries. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic pathways, regulatory mechanisms, and key experimental protocols for its study.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in plants is a multi-step enzymatic process that begins with the universal precursor of monoterpenes, geranyl diphosphate (GPP). The pathway proceeds through the formation of (+)-borneol and a subsequent proposed metabolic grid involving (+)-camphor.
From Geranyl Diphosphate to (+)-Bornyl Diphosphate
The initial and committed step in the formation of the bornane skeleton is the cyclization of the linear GPP to the bicyclic (+)-bornyl diphosphate (BPP). This reaction is catalyzed by the enzyme (+)-bornyl diphosphate synthase (BPPS) .[1][2][3] BPPS is a monoterpene cyclase that facilitates a complex carbocation-mediated cyclization cascade.[3]
Hydrolysis to (+)-Borneol
The resulting (+)-bornyl diphosphate is then hydrolyzed to (+)-borneol. This dephosphorylation step is carried out by a phosphatase , although the specific enzyme responsible for this reaction in many plant species is yet to be fully characterized.
The Metabolic Grid: Formation of this compound via (+)-Camphor
Current evidence suggests that the conversion of (+)-borneol to its stereoisomer, this compound, is not a direct enzymatic isomerization. Instead, it is believed to occur through a two-step process involving an intermediate:
-
Oxidation to (+)-Camphor: (+)-Borneol is oxidized to (+)-camphor by the enzyme (+)-borneol dehydrogenase (BDH) , an NAD⁺-dependent short-chain dehydrogenase/reductase (SDR).[4][5][6]
-
Reduction to this compound: (+)-Camphor is subsequently reduced to this compound. While the specific plant enzyme responsible for this reduction, a putative camphor reductase , has not been definitively identified in all relevant species, the reduction of camphor to isoborneol is a well-established chemical reaction and is hypothesized to be the final step in the biosynthesis of this compound in plants.[7][8][9]
This series of reactions forms a metabolic grid where the relative activities of BPPS, phosphatases, BDH, and camphor reductases likely dictate the final accumulation of (+)-borneol, (+)-camphor, and this compound.
Quantitative Data on this compound and Related Compounds
The quantitative composition of this compound, (+)-borneol, and (+)-camphor in the essential oil of plants can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions. Salvia officinalis is a well-studied model for the biosynthesis of these compounds.
| Compound | Plant Species | Plant Part | Concentration/Relative Abundance (%) | Analytical Method | Reference(s) |
| This compound | Salvia officinalis | Leaves | Not typically reported as a major component | GC-MS | [10][11] |
| (+)-Borneol | Salvia officinalis | Leaves | 1.3 - 3.7 | GC-FID/GC-MS | [10] |
| Salvia officinalis | Leaves | 1.9 - 3.3 | GC/MS | [11] | |
| Salvia officinalis | Leaves | 3.06 | GC/MS | [12] | |
| (+)-Camphor | Salvia officinalis | Leaves | 4.1 - 8.0 | GC-FID/GC-MS | [10] |
| Salvia officinalis | Leaves | 11.7 - 27.0 | GC/MS | [11] | |
| Salvia officinalis | Leaves | 23.38 | GC/MS | [12] |
Enzyme Kinetics
| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference(s) |
| (+)-Bornyl Diphosphate Synthase (CbTPS1) | Cinnamomum burmanni | Geranyl Diphosphate | 5.11 ± 1.70 | 0.01 | [13] |
| (-)-Bornyl Diphosphate Synthase (BbTPS3) | Blumea balsamifera | Geranyl Diphosphate | 4.93 ± 1.38 | 1.49 | [14][15] |
| Borneol Dehydrogenase (from Pseudomonas sp.) | Pseudomonas sp. TCU-HL1 | (+)-Borneol | 200 ± 10 | 0.75 ± 0.01 | [4] |
| (-)-Borneol | 160 ± 10 | 0.53 ± 0.01 | [4] | ||
| Borneol Dehydrogenase (SrBDH1) | Salvia rosmarinus | rac-endo-borneol | - | >0.02 U/mg | [5][16] |
Regulation of Biosynthesis
The biosynthesis of this compound and related monoterpenoids is tightly regulated at multiple levels, including transcriptional control of the biosynthetic genes and developmental and environmental cues.
Transcriptional Regulation: The expression of monoterpene synthase genes, including bornyl diphosphate synthase, is often correlated with the accumulation of their respective products.[17][18] Studies in Salvia officinalis have shown that the transcript levels of BPPS are influenced by the season, indicating a developmental and environmental regulation of camphor and borneol production.[17][18] Transcription factors from the MYB and bHLH families are known to be involved in the regulation of terpenoid biosynthesis in plants, including those in the Lamiaceae family.[19][20] These transcription factors can be activated by phytohormones such as jasmonic acid, which is a key signaling molecule in plant defense responses.
Developmental and Environmental Factors: The production of monoterpenes, including those in the bornane family, is often localized to specific tissues, such as the glandular trichomes of leaves and flowers.[21] The composition and yield of the essential oil can vary with the developmental stage of the plant, with the highest concentrations often found during the flowering period.[10] Abiotic stresses, such as drought and salinity, can also influence the expression of biosynthetic genes and the accumulation of monoterpenoids as part of the plant's defense and adaptation mechanisms.[20]
Experimental Protocols
Extraction of Essential Oil by Steam Distillation
This protocol describes the extraction of essential oils from plant material, such as Salvia officinalis leaves, for subsequent analysis of this compound content.
Materials:
-
Fresh or dried plant material (e.g., Salvia officinalis leaves)
-
Distilled water
-
Steam distillation apparatus (Clevenger-type or similar)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a suitable amount of plant material (e.g., 100 g of dried leaves) and place it in the boiling flask of the steam distillation apparatus.
-
Add distilled water to the flask to cover the plant material.
-
Assemble the steam distillation apparatus, ensuring all connections are secure.
-
Begin heating the flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.
-
The steam and essential oil vapor will condense in the condenser and be collected in the collection vessel.
-
Continue the distillation for a set period (e.g., 3 hours) or until no more oil is collected.
-
Allow the collected distillate to cool to room temperature. The essential oil will typically form a layer on top of the aqueous phase.
-
Carefully separate the essential oil from the aqueous phase using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed glass vial in a cool, dark place until analysis.
Enzyme Assay for (+)-Bornyl Diphosphate Synthase (BPPS)
This protocol is for the in vitro assay of recombinant BPPS activity.
Materials:
-
Purified recombinant BPPS enzyme
-
Assay buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT
-
Geranyl diphosphate (GPP) substrate solution
-
Calf intestinal alkaline phosphatase (CIAP)
-
Hexane (for extraction)
-
Internal standard (e.g., isobutylbenzene)
-
GC-MS for product analysis
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and a specific amount of purified BPPS enzyme (e.g., 1-5 µg).
-
Initiate the reaction by adding GPP to a final concentration of 50 µM. The total reaction volume is typically 500 µL.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
To hydrolyze the bornyl diphosphate product to borneol, add CIAP (e.g., 1 unit) and incubate for an additional 30 minutes at 37°C.
-
Stop the reaction by adding an equal volume of hexane containing an internal standard.
-
Vortex the mixture vigorously to extract the monoterpene products into the hexane layer.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
Analyze the products by GC-MS to identify and quantify (+)-borneol and any other monoterpene products.
Enzyme Assay for (+)-Borneol Dehydrogenase (BDH)
This protocol measures the activity of BDH by monitoring the formation of NADH.
Materials:
-
Purified BDH enzyme
-
Assay buffer: 100 mM Tris-HCl (pH 8.5)
-
(+)-Borneol substrate solution
-
NAD⁺ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺ (final concentration 2 mM), and the BDH enzyme.
-
Initiate the reaction by adding (+)-borneol to a final concentration of 2 mM. The total reaction volume is typically 1 mL.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for analyzing the expression levels of genes involved in this compound biosynthesis.
Materials:
-
Plant tissue (e.g., Salvia officinalis leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
Gene-specific primers for BPPS, BDH, and a reference gene (e.g., Actin)
-
SYBR Green qPCR master mix
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Harvest plant tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the intricate metabolic networks that produce a vast array of specialized metabolites. While the core pathway from GPP to (+)-borneol is well-established, the subsequent conversion to this compound likely proceeds through a (+)-camphor intermediate, highlighting the importance of a metabolic grid in determining the final product profile. Further research is needed to definitively identify the camphor reductase responsible for the final step in plants and to fully elucidate the complex regulatory networks that control the flux through this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and potentially engineer the biosynthesis of this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bornyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 4. Borneol Dehydrogenase from Pseudomonas sp. Strain TCU-HL1 Catalyzes the Oxidation of (+)-Borneol and Its Isomers to Camphor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Structural View on the Stereospecificity of Plant Borneol-Type Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Camphor - Wikipedia [en.wikipedia.org]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. youtube.com [youtube.com]
- 10. notulaebotanicae.ro [notulaebotanicae.ro]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]
- 14. Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for (-)-borneol biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Structural View on the Stereospecificity of Plant Borneol‐Type Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Seasonal influence on gene expression of monoterpene synthases in Salvia officinalis (Lamiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
An In-depth Technical Guide to (+)-Isoborneol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoborneol is a bicyclic monoterpenoid alcohol that has garnered significant interest in the scientific community, particularly in the fields of pharmacology and drug development. As a chiral molecule, it exists as two enantiomers, with the (+) and (-) forms potentially exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental and logical workflows are visualized.
Chemical and Physical Properties of this compound
This compound is a white, crystalline solid with a characteristic camphor-like odor. Its chemical and physical properties are summarized in the tables below.
General and Structural Properties
| Property | Value | Source(s) |
| IUPAC Name | (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | [1] |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| CAS Number | 16725-71-6 | [2] |
| Appearance | White crystalline solid | [3] |
| Odor | Camphor-like | [1] |
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 212-214 °C | [2][3] |
| Boiling Point | 214 °C | [1] |
| Density | 1.011 g/cm³ at 20 °C | [1] |
| Solubility in Water | 738 mg/L at 25 °C | [1] |
| Solubility in Organic Solvents | Readily soluble in ethanol, ether, and chloroform. | [1] |
| Specific Rotation ([α]D) | +34.3° (in ethanol) |
Spectroscopic Data
| Spectroscopy Type | Key Peaks/Signals | Source(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to the three methyl groups, the proton attached to the hydroxyl-bearing carbon, and other bicyclic protons. The three methyl groups may show distinct signals. | [4] |
| ¹³C NMR (CDCl₃) | Signals for the ten carbon atoms, including the three methyl carbons, the carbon bearing the hydroxyl group, and the other carbons of the bicyclic ring. | [1] |
| Infrared (IR) | A broad peak in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. | [5][6] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of isoborneol, along with characteristic fragmentation patterns. | [1] |
Experimental Protocols
Synthesis of this compound via Reduction of (+)-Camphor
This protocol describes a common laboratory method for the synthesis of this compound by the reduction of (+)-camphor using sodium borohydride.
Materials:
-
(+)-Camphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ice-cold deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a stir bar, dissolve (+)-camphor in methanol.
-
Slowly add sodium borohydride to the stirring solution in small portions. An exothermic reaction may occur.
-
Once the addition is complete, attach a reflux condenser and gently heat the mixture to reflux for 30 minutes.
-
After reflux, allow the mixture to cool to room temperature.
-
Slowly and carefully add ice-cold deionized water to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For purification, dissolve the crude product in a minimal amount of dichloromethane.
-
Transfer the solution to a separatory funnel and wash with water to remove any remaining methanol and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the purified this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Materials:
-
Purified this compound
-
Capillary tubes (one end sealed)
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.[7]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate determination.[8]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[7]
Measurement of Specific Rotation
The specific rotation of this compound is a measure of its optical activity and is determined using a polarimeter.
Materials:
-
Purified this compound
-
Ethanol (spectroscopic grade)
-
Volumetric flask
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (1 dm)
Procedure:
-
Accurately weigh a known mass of this compound.
-
Dissolve the weighed sample in ethanol in a volumetric flask to a known volume to prepare a solution of known concentration (c, in g/mL).
-
Calibrate the polarimeter with a blank solution (pure ethanol).
-
Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length of the cell in decimeters.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[4]
Infrared (IR) Spectroscopy:
-
Prepare a sample by either creating a KBr pellet with the solid this compound or by dissolving it in a suitable solvent for liquid cell analysis.
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
-
Obtain the mass spectrum, which will show the molecular ion peak and fragmentation pattern.[1]
Biological Activities and Signaling Pathways
This compound has demonstrated promising biological activities, including neuroprotective and antiviral effects.
Neuroprotective Effects
Studies have shown that isoborneol can protect neuronal cells from oxidative stress-induced apoptosis.[9] The proposed mechanism involves the modulation of key signaling molecules in the apoptotic pathway.
Antiviral Activity
This compound has been shown to possess antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).[10] A key mechanism of this activity is the inhibition of viral glycoprotein glycosylation, a crucial step for the formation of mature, infectious viral particles.
Experimental Workflows
Neuroprotective Activity Assay Workflow
This workflow outlines the steps to assess the neuroprotective effects of this compound against an induced oxidative stressor in a neuronal cell line.
Antiviral Plaque Reduction Assay Workflow
This workflow describes a standard method to quantify the antiviral activity of this compound against HSV-1.[11][12]
Conclusion
This compound is a natural product with well-defined chemical and physical properties and significant potential in drug development. Its neuroprotective and antiviral activities, coupled with emerging insights into its mechanisms of action, make it a compelling candidate for further investigation. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to explore the therapeutic applications of this promising compound.
References
- 1. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoborneol - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioagilytix.com [bioagilytix.com]
The Elusive Crystal Structure of (+)-Isoborneol: A Technical Guide for Researchers
An in-depth exploration of the synthesis, purification, and crystallographic challenges of (+)-isoborneol, offering insights for drug development and materials science professionals.
While a definitive single-crystal X-ray structure of the parent this compound molecule remains elusive in the public domain, this technical guide provides a comprehensive overview of its chemical synthesis, purification methodologies, and the inherent challenges in its crystallization. By examining the crystal structure of a closely related borneol derivative, we can infer key structural features of the bicyclic [2.2.1]heptane framework in the solid state, offering valuable information for researchers in medicinal chemistry and materials science.
Synthesis and Purification of this compound for Crystallization
Obtaining high-purity, single crystals of any compound is predicated on a robust synthetic and purification protocol. For this compound, two primary synthetic routes are commonly employed, followed by meticulous purification to remove impurities that can inhibit crystallization.
Synthetic Pathways
This compound is typically synthesized from either (+)-camphor or camphene. The reduction of (+)-camphor is a common laboratory-scale method, while the hydration of camphene is often utilized in industrial production.
A. Reduction of (+)-Camphor: This method involves the stereoselective reduction of the ketone group of (+)-camphor to the corresponding alcohol. Sodium borohydride (NaBH₄) is a frequently used reducing agent, which preferentially attacks the camphor molecule from the less hindered endo face, yielding the exo alcohol, isoborneol, as the major product.
B. Hydration of Camphene: In this industrial process, camphene is hydrated in the presence of an acid catalyst. This reaction proceeds via a Wagner-Meerwein rearrangement of the carbocation intermediate, leading to the formation of the isobornyl cation, which is then hydrated to isoborneol.
Purification by Recrystallization
Following synthesis, crude isoborneol must be purified to remove unreacted starting materials, byproducts (such as the endo isomer, borneol), and residual solvents. Recrystallization is the most effective method for this purpose. Ethanol or petroleum ether are commonly used solvents. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly. The lower solubility of isoborneol at reduced temperatures causes it to crystallize out of the solution, leaving impurities behind in the mother liquor.
Challenges in the Crystallization of this compound
The lack of a publicly available crystal structure for this compound suggests that obtaining single crystals suitable for X-ray diffraction is challenging. Several factors inherent to isoborneol and related terpenoid compounds may contribute to this difficulty:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms can complicate crystallization, often leading to the formation of mixtures of polymorphs or thermodynamically unstable forms that are not suitable for analysis.
-
Tendency to Form Plastic Crystals: Many globular molecules, such as camphor and its derivatives, can form plastic crystals. These are mesophases where the molecules have long-range positional order but are disordered rotationally. This rotational disorder prevents the acquisition of high-quality diffraction data.
-
Needle-like Crystal Habit: Terpenoids often exhibit a propensity to form long, thin needles. This crystal habit is undesirable for single-crystal X-ray diffraction as it can lead to poor diffraction quality and difficulties in mounting the crystal.
-
Sublimation: Isoborneol readily sublimes, which can affect the stability of growing crystals and complicate handling during crystallization experiments.
Inferred Crystal Structure from a Borneol Derivative
In the absence of a crystal structure for this compound, we can gain valuable insights by examining the crystallographic data of a closely related compound. A study on the synthesis and characterization of a (-)-borneol derivative, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate, provides such an opportunity.[1] While this is a derivative of the endo isomer, the rigid bicyclo[2.2.1]heptane core is identical to that of isoborneol.
Experimental Protocol for the Derivative's Crystal Structure Determination
The experimental protocol for determining the crystal structure of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate involved the following key steps[1]:
-
Synthesis: The derivative was synthesized by reacting (-)-borneol with methanesulfonyl chloride in a THF/pyridine solvent system.
-
Crystallization: Single crystals suitable for X-ray diffraction were grown by slow diffusion of a hexane-diethyl ether mixture into a dichloromethane solution of the compound.
-
Data Collection: X-ray diffraction data were collected on a suitable single-crystal diffractometer.
-
Structure Solution and Refinement: The crystal structure was solved and refined using standard crystallographic software packages.
Crystallographic Data of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate
The crystallographic data for the (-)-borneol derivative are summarized in the table below. This data provides a quantitative look at the solid-state conformation of the bicyclic core.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.2788(17) |
| b (Å) | 9.3925(19) |
| c (Å) | 15.857(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1233.0(4) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.252 |
Data sourced from Ghazzali et al. (2010).[1]
Structural Insights
The analysis of the crystal structure of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methane sulfonate reveals several key features of the borneol framework that are directly applicable to isoborneol:
-
Rigid Bicyclic Core: The bond lengths and angles within the bicyclo[2.2.1]heptane ring system are consistent with those expected for a strained bicyclic alkane. This rigidity is a defining characteristic of the camphor, borneol, and isoborneol family of molecules.
-
Molecular Packing: The crystal packing is influenced by weak intermolecular interactions, including C-H···O hydrogen bonds.[1] In the case of this compound, the hydroxyl group would be expected to play a significant role in directing the crystal packing through hydrogen bonding.
-
Chirality: The crystal structure confirms the absolute stereochemistry of the parent (-)-borneol. A similar analysis of a this compound derivative would be expected to confirm its known absolute configuration.
Future Directions: The Potential of Co-crystallization
Given the challenges in crystallizing this compound itself, co-crystallization presents a promising avenue for future research. Co-crystals are multi-component crystals in which an active pharmaceutical ingredient (API) is co-crystallized with a benign co-former. This technique can significantly alter the physicochemical properties of the API, including its melting point, solubility, and crystal habit, often leading to the formation of high-quality single crystals.
The hydroxyl group of isoborneol provides a key functional group for forming hydrogen bonds with a variety of co-formers, such as carboxylic acids. A systematic screening of co-formers could lead to the successful formation of a this compound co-crystal, which would finally allow for the detailed crystallographic analysis of this important molecule in the solid state.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this technical guide has provided a comprehensive overview of the necessary steps and potential challenges in achieving this goal. The synthesis and purification protocols are well-established, and an understanding of the potential difficulties in crystallization can guide future experimental design. The analysis of a closely related borneol derivative offers valuable insights into the solid-state conformation of the isoborneol framework. The exploration of co-crystallization strategies represents a promising path forward for obtaining high-quality single crystals and ultimately revealing the precise three-dimensional structure of this important chiral molecule. Such knowledge will undoubtedly be of great value to researchers in drug design, asymmetric synthesis, and materials science.
References
A Technical Guide to the Enantiomeric Purity of Commercial (+)-Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Isoborneol, a chiral bicyclic monoterpenoid alcohol, is a critical starting material and intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry plays a pivotal role in determining the biological activity and efficacy of the final products. Consequently, the enantiomeric purity of commercial this compound is a critical quality attribute that requires rigorous analytical characterization. This technical guide provides an in-depth overview of the methods used to determine the enantiomeric purity of this compound, presents typical purity data for commercial grades, and offers detailed experimental protocols for key analytical techniques.
Introduction to this compound and Chiral Purity
Isoborneol exists as a pair of enantiomers: (1R,2R,4R)-(+)-isoborneol and (1S,2S,4S)-(-)-isoborneol. In drug development and other stereospecific applications, the presence of the unwanted enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even adverse toxicological effects. Therefore, accurate and precise measurement of the enantiomeric excess (ee%), which quantifies the excess of one enantiomer over the other, is paramount.
Enantiomeric Purity of Commercial this compound
The enantiomeric purity of commercially available this compound can vary between suppliers and product grades. While chemical purity, as determined by techniques like Gas Chromatography (GC), is commonly reported on product specification sheets, the enantiomeric excess is often only detailed on the lot-specific Certificate of Analysis (CoA). Researchers are strongly advised to consult the CoA for the specific lot of material being used.
For illustrative purposes, the following table summarizes typical chemical purity and expected enantiomeric excess for different grades of commercial this compound.
| Grade | Typical Chemical Purity (by GC) | Typical Enantiomeric Excess (ee%) | Notes |
| Technical Grade | 90-95% | Not typically specified; may be racemic or have low ee%. | Primarily used in applications where stereochemistry is not critical. |
| Reagent Grade | ≥95% | >98% | Suitable for general laboratory use and some synthetic applications. |
| High Purity / Synthesis Grade | ≥98% | >99% | Intended for applications requiring high chemical and enantiomeric purity. |
| Pharmaceutical Grade | Conforms to pharmacopeial standards (e.g., USP, EP) | ≥99.5% | Must meet stringent purity and impurity profile requirements for use in drug manufacturing. |
Note: The enantiomeric excess values are representative and may not reflect the exact specifications of all suppliers. Always refer to the supplier's documentation for precise data.
Experimental Protocols for Enantiomeric Purity Determination
The determination of the enantiomeric purity of this compound is primarily achieved through chiral chromatography, namely Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.
Experimental Protocol: Chiral GC Analysis of this compound
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A capillary column coated with a derivatized cyclodextrin, such as Rt-βDEXsm, has been shown to be effective for the enantiomeric separation of isoborneol.[1]
-
Carrier Gas: Helium or Hydrogen.
-
Injection:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., ethyl acetate, hexane).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5 °C/min to 180 °C.
-
Final Temperature: Hold at 180 °C for 5 minutes.
-
(Note: The temperature program should be optimized for the specific column and instrument used.)
-
-
Detector:
-
Detector: Flame Ionization Detector (FID).
-
Temperature: 250 °C.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
ee% = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100
-
Derivatization for Enhanced GC Separation: In some cases, derivatization of isoborneol with a chiral reagent can improve separation and detection. For example, reaction with (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) or (1S)-(-)-camphanic chloride forms diastereomeric esters that can be readily separated on a standard achiral GC column.[2][3][4]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used technique for enantiomeric separation. It employs a stationary phase that is chiral, allowing for differential interaction with the enantiomers.
Experimental Protocol: Chiral HPLC Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV or Optical Rotation detector.[5]
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support, have demonstrated excellent performance in separating isoborneol enantiomers.[6]
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier is typically used. For example, a mobile phase of n-hexane and ethanol in a ratio of 98:2 (v/v) can be effective. The resolution is sensitive to the alcohol content and temperature, with lower ethanol concentrations and lower temperatures generally leading to better separation.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection:
-
UV Detector: Isoborneol has a weak chromophore, so detection can be challenging. A low wavelength (e.g., 210 nm) may be used.
-
Optical Rotation Detector: This detector is highly specific for chiral compounds and can distinguish between enantiomers based on their opposite rotation of plane-polarized light.[5]
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the same formula as for GC analysis.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the determination of the enantiomeric purity of a commercial this compound sample.
Caption: Workflow for Determining Enantiomeric Purity.
Conclusion
The enantiomeric purity of this compound is a critical parameter for its use in pharmaceutical and fine chemical synthesis. Chiral GC and HPLC are the primary analytical techniques for determining enantiomeric excess. While commercial suppliers typically ensure high enantiomeric purity for their products, it is essential for researchers and drug development professionals to verify the enantiomeric excess of the specific lot being used through appropriate analytical methods. This guide provides the foundational knowledge and experimental protocols to aid in the rigorous quality control of this compound.
References
Natural Sources of (+)-Isoborneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of (+)-isoborneol, a bicyclic monoterpenoid with significant interest in the pharmaceutical and fragrance industries. This document details the quantitative occurrence of this compound in various plant species, outlines comprehensive experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.
Quantitative Data on this compound in Natural Sources
The concentration of this compound varies considerably among different plant species and is influenced by factors such as geographical location, season, and the specific part of the plant utilized. The following table summarizes the quantitative data reported in the scientific literature.
| Plant Species | Plant Part | Concentration of this compound | Analytical Method | Reference |
| Rosmarinus officinalis (Rosemary) | Leaves (Essential Oil) | 11.96% - 14.89% | GC-MS | [1] |
| Rosmarinus officinalis (Rosemary) | Leaves (Essential Oil) | 0.20 ± 0.02% | GC-MS | [2] |
| Blumea balsamifera | Leaves | 0.016 g/kg | UMAE-GC-FID | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate extraction and quantification of this compound from natural matrices. Below are protocols that have been successfully employed in scientific research.
Protocol 1: Simultaneous Ultrasonic and Microwave-Assisted Extraction (UMAE) of Isoborneol from Blumea balsamifera Leaves[3][4]
This method provides a rapid and efficient extraction of volatile compounds, including isoborneol.
1. Sample Preparation:
-
Dry the leaves of Blumea balsamifera at a controlled temperature.
-
Grind the dried leaves into a fine powder (e.g., 80 mesh).
2. Extraction Procedure:
-
Place 1 g of the powdered leaf sample into an extraction vessel.
-
Add a suitable solvent (e.g., ethyl acetate) at a specific sample-to-solvent ratio (e.g., 1:10 g/mL).
-
Subject the mixture to simultaneous ultrasonic and microwave irradiation. Optimal parameters from a cited study are:
-
Microwave power: 100 W
-
Ultrasonic power: 50 W
-
Extraction time: 30 seconds
-
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
Redissolve the concentrated extract in a known volume of solvent for analysis.
3. Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Gas Chromatograph: A system equipped with a flame ionization detector and an autosampler.
-
Column: A capillary column suitable for terpene analysis (e.g., HP-5 MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 8 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1.0 µL with a split ratio (e.g., 1:5).
-
Quantification: Use an internal or external standard method with a calibration curve generated from pure isoborneol standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Isoborneol in Essential Oils[2]
GC-MS is a powerful technique for both the identification and quantification of volatile compounds in complex mixtures like essential oils.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., n-hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph-Mass Spectrometer: A system equipped with a mass selective detector.
-
Column: HP-5 MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temperature: 290 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C.
-
Ramp to 220 °C at a rate of 8 °C/min.
-
-
Injection: 1.0 µL in split mode (e.g., split ratio 1:100).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50–550 m/z.
-
-
Identification: Identify isoborneol by comparing its mass spectrum and retention time with that of a pure standard and by matching with mass spectral libraries (e.g., NIST).
-
Quantification: Calculate the relative percentage of isoborneol based on the peak area relative to the total peak area of the chromatogram. For absolute quantification, use a calibration curve with a pure standard.
Visualizations
Biosynthesis of Borneol and Isoborneol
The biosynthesis of borneol, of which isoborneol is an isomer, originates from the methylerythritol phosphate (MEP) pathway in plants.[4][5] This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Experimental Workflow: From Plant Material to Pure Compound
The general workflow for the extraction and analysis of this compound from a plant source involves several key steps, from sample collection to final quantification.
References
An In-depth Technical Guide to the Stereoisomers of Borneol and Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borneol and isoborneol are bicyclic monoterpene alcohols that exist as stereoisomers, each with unique physicochemical properties and distinct pharmacological activities. This technical guide provides a comprehensive overview of the four primary stereoisomers: (+)-borneol, (-)-borneol, (+)-isoborneol, and (-)-isoborneol. It details their synthesis via the reduction of camphor, methods for their separation and characterization, and summarizes their key physical and spectroscopic properties. Furthermore, this guide explores the differential effects of these stereoisomers on biological systems, with a focus on their impact on signaling pathways relevant to drug development, such as the regulation of P-glycoprotein. Detailed experimental protocols and visual diagrams of key processes are provided to support researchers in their laboratory work and theoretical understanding.
Introduction to the Stereochemistry of Borneol and Isoborneol
Borneol and isoborneol are diastereomers that differ in the stereochemical orientation of the hydroxyl group on the bicyclo[2.2.1]heptane ring system. The hydroxyl group in borneol is in the endo position, while in isoborneol, it is in the exo position.[1][2][3] This seemingly minor structural difference leads to significant variations in their physical properties and biological activities.
Each of these diastereomers is chiral and exists as a pair of enantiomers:
-
Borneol: (+)-borneol and (-)-borneol
-
Isoborneol: this compound and (-)-isoborneol
"Synthetic borneol," produced from the reduction of racemic (±)-camphor, is a mixture of all four stereoisomers. In contrast, "semi-synthetic borneol" is derived from the reduction of naturally occurring (+)-camphor, yielding a mixture of (+)-borneol and (-)-isoborneol.[4]
Physicochemical Properties
The distinct spatial arrangements of the hydroxyl group in borneol and isoborneol, along with their chirality, give rise to different physical properties. A summary of these properties is presented below.
Table 1: Physical Properties of Borneol and Isoborneol Stereoisomers
| Stereoisomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |
| (+)-Borneol | 208 | 212 | +37.7° (c=5, ethanol)[5] |
| (-)-Borneol | 206-208[6] | 210[6] | -35.3° (c=5, ethanol)[6] |
| (±)-Borneol | 206-209 | 210 | -0.5° to +0.5° (c=5, ethanol)[7] |
| This compound | 212-214 | - | +34.3° (in alcohol)[8] |
| (-)-Isoborneol | 212-214 | - | -34.3° (in alcohol)[8] |
| (±)-Isoborneol | 212-214 (sublimes)[9] | - | -3° to +3° (c=5, ethanol)[10] |
Synthesis and Separation of Stereoisomers
The most common laboratory synthesis of borneol and isoborneol involves the reduction of camphor. The stereoselectivity of this reaction is dependent on the reducing agent and reaction conditions.
Synthesis via Reduction of Camphor
The reduction of the carbonyl group in camphor can proceed from two different faces, leading to the formation of either borneol (from exo attack) or isoborneol (from endo attack). The use of sodium borohydride (NaBH₄) as a reducing agent typically results in isoborneol as the major product due to steric hindrance from the methyl groups on the camphor molecule, which favors the approach of the hydride from the less hindered endo face.[4]
-
Dissolution: Dissolve 1.0 g of camphor in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution in an ice bath. In small portions, cautiously add 0.5 g of sodium borohydride to the stirred solution over a period of 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Quenching and Precipitation: Slowly and carefully add 20 mL of ice-cold water to the reaction mixture. A white precipitate of borneol and isoborneol will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 10 mL portions of cold water.
-
Drying: Allow the product to air dry on the filter paper. For complete drying, the solid can be placed in a desiccator.
Separation of Borneol and Isoborneol
Due to their similar physical properties, the separation of borneol and isoborneol can be challenging. Column chromatography is an effective method for their separation on a laboratory scale.
-
Column Preparation: A glass column (e.g., 50 cm x 4 cm) is dry-packed with silica gel (200 mesh).
-
Sample Loading: The crude mixture of borneol and isoborneol is mixed with a small amount of silica gel and carefully added to the top of the column.
-
Elution: The column is developed with a solvent system of petroleum ether, ethyl acetate, and chloroform (20:2:6 v/v/v). The solvent is allowed to run through the column until it reaches the bottom.
-
Fraction Collection: The distinct zones of borneol and isoborneol can be visualized under UV light (if a fluorescent indicator is incorporated into the silica gel) or by thin-layer chromatography (TLC) analysis of the eluent. The fractions corresponding to each isomer are collected separately.
-
Isolation: The solvent is removed from the collected fractions by rotary evaporation to yield the purified isomers.
Spectroscopic Characterization
NMR and IR spectroscopy are powerful tools for the characterization of borneol and isoborneol and for determining the diastereomeric ratio in a mixture.
Table 2: Key Spectroscopic Data for Borneol and Isoborneol
| Technique | Borneol | Isoborneol |
| ¹H NMR (CDCl₃) | Characteristic multiplet for the proton on the hydroxyl-bearing carbon at ~4.0 ppm. | Characteristic multiplet for the proton on the hydroxyl-bearing carbon at ~3.6 ppm. |
| ¹³C NMR (CDCl₃) | Distinct chemical shifts for the carbon atoms of the bicyclic ring system. | Different chemical shifts for the carbon atoms compared to borneol, particularly for the carbons near the hydroxyl group. |
| IR (KBr) | Strong, broad O-H stretch around 3300-3500 cm⁻¹. C-O stretch around 1050 cm⁻¹. | Strong, broad O-H stretch around 3300-3500 cm⁻¹. C-O stretch around 1060 cm⁻¹. |
Pharmacological Activities and Signaling Pathways
The stereoisomers of borneol and isoborneol exhibit distinct pharmacological profiles, which is of significant interest in drug development.
Differential Pharmacological Effects
-
Cerebrovascular Diseases: L-borneol has shown potential in the treatment of cerebrovascular diseases.[11] Natural borneol has demonstrated a stronger neuroprotective effect on the neurovascular unit compared to synthetic borneol in cerebral ischemia models.
-
Drug Delivery and Absorption: Borneol and isoborneol can act as penetration enhancers for hydrophilic drugs. L-borneol and isoborneol have been shown to promote intestinal mucosal absorption of drugs through the bidirectional regulation of P-glycoprotein (P-gp).[11]
-
Anti-tumor and Anti-bacterial Activity: D-borneol exhibits better anti-tumor sensitizing effects than L-borneol. L-borneol shows superior inhibition of bacterial adhesion due to its C2 chiral center.[11]
Modulation of Signaling Pathways
Borneol has been found to modulate key signaling pathways, which helps to explain its pharmacological effects.
Borneol can depress the function of P-glycoprotein (P-gp), an important efflux transporter in the blood-brain barrier, by a mechanism involving the activation of the nuclear factor-κB (NF-κB) signaling pathway.[12] This can enhance the penetration of other drugs into the brain.
Caption: Borneol-mediated regulation of P-glycoprotein.
In the context of cerebral ischemia, borneol has been shown to exert neuroprotective effects by modulating pathways such as the Wnt/β-catenin and Notch signaling pathways.[13][14]
Caption: Borneol's role in neuroprotective signaling.
Conclusion
The stereoisomers of borneol and isoborneol represent a fascinating area of study with significant implications for drug development and medicinal chemistry. Their distinct physicochemical properties and differential pharmacological activities underscore the importance of stereochemistry in biological systems. This technical guide provides a foundational resource for researchers, offering detailed methodologies and consolidated data to facilitate further investigation into the therapeutic potential of these compounds. A thorough understanding of their synthesis, separation, characterization, and biological mechanisms of action is crucial for harnessing their full potential in the development of novel therapeutics.
References
- 1. Showing Compound Isoborneol (FDB009636) - FooDB [foodb.ca]
- 2. Borneol - Wikipedia [en.wikipedia.org]
- 3. Isoborneol - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. Borneol [drugfuture.com]
- 6. (−)-右旋龙脑 predominantly endo, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Borneol [chembk.com]
- 8. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DL-Isoborneol CAS#: 124-76-5 [m.chemicalbook.com]
- 10. ISOBORNEOL - Ataman Kimya [atamanchemicals.com]
- 11. L(-)-Borneol CAS#: 464-45-9 [m.chemicalbook.com]
- 12. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Therapeutic Potential of (+)-Isoborneol Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Review of Preclinical Data, Mechanistic Insights, and Methodologies for Researchers, Scientists, and Drug Development Professionals.
Introduction
(+)-Isoborneol, a bicyclic monoterpenoid, and its derivatives have emerged as a promising class of compounds with a diverse range of therapeutic applications. Found in the essential oils of various medicinal plants, this chiral scaffold has garnered significant attention for its neuroprotective, anti-inflammatory, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on quantitative preclinical data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this versatile natural product scaffold.
Therapeutic Activities of this compound and Its Derivatives
The therapeutic potential of this compound derivatives spans multiple disease areas, with a growing body of preclinical evidence supporting their efficacy. The core bicyclic structure of isoborneol provides a rigid and chirally defined scaffold that can be readily functionalized to generate novel derivatives with enhanced potency and selectivity.
Neuroprotective Effects
This compound and its derivatives have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. These compounds have been shown to mitigate neuronal damage induced by oxidative stress, excitotoxicity, and neuroinflammation.
Key Mechanisms of Neuroprotection:
-
Antioxidant Activity: Isoborneol derivatives effectively reduce the generation of reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[1][2]
-
Anti-apoptotic Effects: These compounds modulate the expression of key apoptosis-regulating proteins, such as increasing the Bcl-2/Bax ratio and inhibiting caspase-3 activation.[2]
-
Modulation of Signaling Pathways: Isoborneol derivatives have been shown to interfere with pro-inflammatory and apoptotic signaling cascades, including the NF-κB and JNK pathways.[2][3]
Anti-inflammatory Activity
The anti-inflammatory properties of isoborneol derivatives are well-documented. They exert their effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of key inflammatory signaling pathways.
Key Mechanisms of Anti-inflammatory Action:
-
Inhibition of Pro-inflammatory Cytokines: Isoborneol derivatives have been shown to suppress the production of cytokines such as TNF-α and IL-6.[4]
-
Downregulation of Inflammatory Enzymes: These compounds can inhibit the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
-
Inhibition of NF-κB Signaling: A crucial mechanism underlying the anti-inflammatory effects of isoborneol derivatives is the inhibition of the NF-κB signaling pathway.[3]
Anticancer Activity
Emerging research indicates that certain derivatives of isoborneol possess promising anticancer properties. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Key Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Isoborneol derivatives can trigger programmed cell death in cancer cells through the modulation of apoptotic pathways.
-
Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest, thereby inhibiting tumor growth.
-
Inhibition of Angiogenesis: There is preliminary evidence to suggest that certain derivatives may interfere with the formation of new blood vessels that supply tumors.
Antiviral Activity
Several isoborneol derivatives have exhibited potent antiviral activity against a range of viruses, including influenza A and herpes simplex virus type 1 (HSV-1).[1][5][6]
Key Mechanisms of Antiviral Action:
-
Inhibition of Viral Replication: Isoborneol derivatives can interfere with the replication machinery of viruses.[5][6]
-
Virucidal Effects: Some derivatives have been shown to directly inactivate viral particles.[5]
-
Inhibition of Viral Glycoprotein Glycosylation: A specific mechanism identified for isoborneol against HSV-1 is the inhibition of the glycosylation of viral glycoproteins, which is crucial for viral entry and infectivity.[5]
Quantitative Data on Therapeutic Activities
The following tables summarize the quantitative data from preclinical studies on the therapeutic activities of this compound and its derivatives.
Table 1: Neuroprotective Activity of this compound Derivatives
| Compound | Cell Line/Model | Assay | Endpoint | Result | Reference |
| (±)-Isoborneol | SH-SY5Y cells | 6-OHDA-induced apoptosis | Cell Viability | Significant protection at low mM concentrations | [7] |
| (+)-Borneol | SH-SY5Y cells | Aβ-induced cytotoxicity | Cell Viability (MTT) | Inhibition of cytotoxicity at 100 µM | [8] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line/Model | Assay | Endpoint | IC50/EC50 | Reference |
| Borneol esters | Rat paw edema | Carrageenan-induced edema | Edema reduction | Effective reduction | [9] |
| Synthetic Borneol (contains isoborneol) | LPS-induced RAW 264.7 macrophages | NO, TNF-α, IL-6 production | Inhibition of inflammatory mediators | Significant reduction | [4] |
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Borneol ester derivative 6 | Various tumor cell lines | Antiproliferative assay | Cytotoxicity | Promising activity | [9] |
| Isosteviol derivative 10C | HepG2 cells | MTT assay | Growth inhibition | 2 µM | [10] |
Table 4: Antiviral Activity of this compound Derivatives
| Compound | Virus | Cell Line | Assay | IC50 | Reference |
| (-)-Borneol-morpholine derivative 7 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 7.1 µM | [1] |
| (-)-Isoborneol-morpholine derivative 26 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 7.9 µM | [1] |
| (-)-Borneol-piperazine derivative 9 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 4.4 µM | [1] |
| (-)-Borneol-piperazine derivative 18 | Influenza A/H1N1 | MDCK | Virus-inhibiting activity | 1.9 µM | [1] |
| Isoborneol | Herpes Simplex Virus 1 (HSV-1) | Vero | Viral replication inhibition | 0.06% (concentration) | [5][6] |
| (-)-Borneol-dimethylamine derivative 3b | Respiratory Syncytial Virus (RSV) | HEp-2 | Antiviral activity | 8.9 µM | [11] |
| (-)-Borneol-4-methylpiperidine derivative 7b | Respiratory Syncytial Virus (RSV) | HEp-2 | Antiviral activity | 6.2 µM | [11] |
| (-)-Borneol-4-methylpiperazine derivative 9c | Respiratory Syncytial Virus (RSV) | HEp-2 | Antiviral activity | 5.1 µM | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of this compound derivatives.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (e.g., SH-SY5Y neuroblastoma cells, cancer cell lines)
-
96-well culture plates
-
Complete culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[12]
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent alone) and a positive control for cytotoxicity if applicable. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13][14]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for NF-κB Pathway Activation
Western blotting is used to detect the levels of specific proteins in a sample, which can be used to assess the activation state of signaling pathways like NF-κB. A common method to assess NF-κB activation is to measure the phosphorylation of its p65 subunit or the degradation of its inhibitor, IκBα.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
6-well culture plates
-
This compound derivative
-
LPS (lipopolysaccharide) for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the this compound derivative for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated p65 or IκBα between different treatment groups.
Apoptosis Assessment (Bax/Bcl-2 Ratio)
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the mitochondrial pathway of apoptosis. This ratio can be assessed by Western blotting.
Materials:
-
Same as for Western Blot Analysis (Section 3.2)
-
Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin
Protocol:
-
Cell Treatment and Lysis: Follow the same procedure as for Western Blot Analysis (steps 1-3 in Section 3.2). The treatment conditions will depend on the specific apoptosis-inducing agent being used (e.g., 6-OHDA for neurotoxicity studies).
-
SDS-PAGE and Protein Transfer: Follow the same procedure as for Western Blot Analysis (steps 4-5 in Section 3.2).
-
Blocking and Antibody Incubation: Follow the same procedure as for Western Blot Analysis (steps 6-8 in Section 3.2), using primary antibodies against Bax and Bcl-2. It is often necessary to probe for each protein on separate blots or to strip and re-probe the same blot.
-
Detection and Analysis: Follow the same procedure as for Western Blot Analysis (steps 9-10 in Section 3.2). Calculate the ratio of Bax to Bcl-2 protein levels for each sample. A decrease in the Bax/Bcl-2 ratio is indicative of an anti-apoptotic effect.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives are mediated through the modulation of various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general workflow for screening new derivatives.
NF-κB Signaling Pathway Inhibition
Modulation of the Apoptotic Pathway
General Workflow for Screening this compound Derivatives
Synthesis and Structure-Activity Relationships
The therapeutic potential of this compound derivatives is intrinsically linked to their chemical structure. The synthesis of novel derivatives often involves the modification of the hydroxyl group at the C2 position, leading to the formation of esters, ethers, and heterocyclic conjugates.
-
Ester Derivatives: The esterification of the hydroxyl group with various carboxylic acids can modulate the lipophilicity and pharmacokinetic properties of the parent compound. Studies have shown that the nature of the ester side chain can significantly impact the anti-inflammatory and anticancer activities.[9]
-
Ether Derivatives: The formation of ether linkages offers another avenue for structural modification, potentially leading to derivatives with altered metabolic stability and biological activity.
-
Heterocyclic Derivatives: The incorporation of nitrogen-containing heterocycles, such as morpholine and piperazine, has been shown to be a particularly effective strategy for enhancing the antiviral activity of isoborneol derivatives.[1] The heterocyclic moiety can influence the compound's polarity, solubility, and ability to interact with biological targets.
A key aspect of the structure-activity relationship (SAR) is the stereochemistry of the bornane scaffold. Studies comparing borneol and isoborneol derivatives have revealed that the stereochemical orientation of the substituent can have a profound impact on biological activity.[1]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-based compounds with a wide array of therapeutic properties. The preclinical data summarized in this guide highlight their potential in the treatment of neurodegenerative diseases, inflammatory disorders, cancer, and viral infections. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development in this exciting field.
Future research should focus on:
-
Expanding the chemical diversity of this compound derivatives through innovative synthetic strategies.
-
Conducting comprehensive in vivo studies to validate the therapeutic efficacy and safety of lead compounds.
-
Elucidating the detailed molecular mechanisms of action to identify specific protein targets.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of promising derivatives to enhance their drug-like characteristics.
By leveraging the unique structural features of the this compound scaffold, it is anticipated that novel and effective therapeutic agents will be developed to address a range of unmet medical needs.
References
- 1. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances and perspectives on pharmacological activities and mechanisms of the monoterpene borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoborneol | HSV | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Borneol alleviates oxidative stress via upregulation of Nrf2 and Bcl-2 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor Activities of the Novel Isosteviol Derivative 10C Against Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
Methodological & Application
(+)-Isoborneol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoborneol, a readily available and inexpensive chiral alcohol derived from camphor, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined steric environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral auxiliary in key asymmetric transformations, including Diels-Alder reactions and the alkylation of enolates.
The general principle of using this compound as a chiral auxiliary involves its temporary incorporation into a prochiral substrate. The inherent chirality of the isoborneol moiety then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a desired stereoisomer. Finally, the auxiliary can be cleaved and recovered for reuse.
Key Applications
This compound and its derivatives are particularly effective in two main classes of asymmetric reactions:
-
Diels-Alder Reactions: When attached to a dienophile, such as an acrylate, the isoborneol auxiliary effectively shields one face of the double bond, leading to highly diastereoselective [4+2] cycloaddition reactions.
-
Alkylation of Enolates: Esters derived from this compound can be converted into their corresponding enolates. The bulky isoborneol group directs the approach of an electrophile, resulting in the formation of α-substituted esters with high diastereoselectivity.
Application 1: Asymmetric Diels-Alder Reaction
In this application, this compound is used to synthesize a chiral acrylate dienophile. The subsequent Diels-Alder reaction with various dienes proceeds with high diastereoselectivity, yielding valuable chiral cyclohexene derivatives.
Quantitative Data Summary
The following table summarizes the results of the metal-free Diels-Alder reaction between endo-2-acryloylisoborneol and various dienes.
| Diene | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Isoprene | TFA (30) | 91 | 94:6 |
| Cyclopentadiene | None | - | 16:1 |
| Cyclopentadiene | TFA (30) | - | 49:1 |
| Cyclopentadiene | TfOH (10) | - | 49:1 |
Data sourced from literature reports.
Experimental Protocols
Protocol 1: Synthesis of endo-2-Acryloylisoborneol
This protocol describes the preparation of the chiral dienophile from this compound.
Materials:
-
(-)-Borneol (or this compound can be used)
-
Triethylamine (Et3N)
-
Acryloyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Dissolve (-)-borneol (1.00 g, 6.48 mmol, 1 equiv) and triethylamine (0.98 g, 9.72 mmol, 1.5 equiv) in anhydrous THF (20 mL) in a 100 mL round-bottom flask.[1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add acryloyl chloride (0.88 g, 9.72 mmol, 1.5 equiv) dropwise to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Wash the residue with water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to afford pure isobornyl acrylate.[1]
Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol outlines the general procedure for the cycloaddition reaction.
Materials:
-
endo-2-Acryloylisoborneol
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA) or Triflic acid (TfOH) (optional, as catalyst)
Procedure:
-
Dissolve endo-2-acryloylisoborneol (1 mmol) in dichloromethane in a reaction flask.
-
Cool the solution to the desired temperature (e.g., -78 °C or room temperature, depending on the catalyst).
-
If using a catalyst, add the specified amount (e.g., 10-30 mol%) to the solution.
-
Add freshly cracked cyclopentadiene (typically in excess, e.g., 3-5 equivalents) to the reaction mixture.
-
Stir the reaction for the specified time (e.g., 2-3 hours or overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction (if a catalyst was used) with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Warm the mixture to room temperature and perform a standard aqueous work-up.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography to separate the diastereomers.
Visualization
Caption: Workflow for the asymmetric Diels-Alder reaction using this compound.
Application 2: Asymmetric Alkylation of Enolates
In this application, an ester of this compound is deprotonated to form a chiral enolate, which then reacts with an electrophile. The steric bulk of the isoborneol auxiliary directs the alkylation to occur from the less hindered face of the enolate.
Quantitative Data Summary
The following table presents representative data for the diastereoselective alkylation of a chiral proline ester derived from (-)-menthol, which serves as an analogy for the stereocontrol achievable with terpene-based auxiliaries like isoborneol. High diastereoselectivity is also expected for isoborneol-derived esters.
| Electrophile | Diastereomeric Ratio (Major:Minor) |
| Allyl bromide | 89:11 |
| Methyl iodide | 94:6 |
| Propyl iodide | 93:7 |
Data for (-)-menthyl ester analog, from J. Chem. Soc., Perkin Trans. 1, 2001, 2623-2631.[2]
Experimental Protocols
Protocol 3: Synthesis of (+)-Isobornyl Propionate
This protocol describes the esterification of this compound.
Materials:
-
This compound
-
Propionyl chloride
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add propionyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 4: Diastereoselective Alkylation of (+)-Isobornyl Propionate
This protocol provides a general method for the asymmetric alkylation.
Materials:
-
(+)-Isobornyl propionate
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Prepare a solution of (+)-isobornyl propionate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (typically 1.1 equivalents) to the stirred ester solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous work-up, typically extracting with diethyl ether or ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography to separate the diastereomers.
Visualization
References
Application Notes and Protocols: (+)-Isoborneol in the Frag-rance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction to (+)-Isoborneol in Fragrance
This compound is a bicyclic monoterpenoid alcohol that is a significant component in the fragrance industry.[1][2] Valued for its distinct scent profile, it is utilized in a wide array of scented products to impart specific olfactory characteristics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in fragrance formulations.
Olfactory Profile:
This compound possesses a characteristic camphoraceous, woody, and minty odor with herbal and earthy undertones.[1][3] Its scent is often described as fresh and clean, making it a versatile ingredient in fragrance creation. It is found naturally in plants such as chamomile, rosemary, and thyme.[4]
Applications in Fragrance Compositions:
Due to its unique scent profile, this compound is incorporated into various fragrance types, including:
-
Fine Fragrances: Used to add a fresh, camphoraceous lift to top and middle notes, particularly in fougère, chypre, and woody fragrance families.
-
Personal Care Products: Incorporated into soaps, detergents, and other cleansing products for its clean and refreshing aroma.[1]
-
Air Care: Utilized in candles, air fresheners, and diffusers to create a crisp and natural ambiance.[1]
-
Household Products: Added to cleaning agents to provide a pleasant and lasting scent.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound relevant to its use in the fragrance industry.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| CAS Number | 124-76-5 | [1] |
| Odor Description | Camphoraceous, woody, minty, herbal, earthy | [1][3] |
| Odor Threshold | Detection: 2.5 to 16 ppb | [1] |
| Vapor Pressure | 0.0757 hPa @ 20°C; 0.1182 hPa @ 25°C (estimated) | [1] |
| Melting Point | 212-214 °C | [1] |
| Recommended Use Level | Up to 3% in fragrance concentrate | [3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in propylene glycol; insoluble in water. | [1] |
Experimental Protocols
Sensory Evaluation of Fragrances Containing this compound
Objective: To determine the olfactory contribution and impact of this compound in a fragrance blend. A triangle test is a common discriminative method used for this purpose.
Protocol: Triangle Test
-
Panelist Selection:
-
Select a panel of 20-40 trained sensory assessors.
-
Screen panelists for their ability to discriminate between different odors.
-
-
Sample Preparation:
-
Prepare two fragrance samples:
-
Sample A (Control): The fragrance formulation without this compound.
-
Sample B (Test): The fragrance formulation with a specific concentration of this compound (e.g., 1%).
-
-
Ensure both samples are presented in identical, coded, and odorless containers (e.g., glass vials with smelling strips).
-
-
Testing Procedure:
-
Present each panelist with three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
The order of presentation should be randomized for each panelist.
-
Instruct panelists to smell each sample from left to right.
-
Ask panelists to identify the "odd" or different sample.
-
Provide water and an odorless substance (like unscented crackers) for panelists to cleanse their palate between evaluations.
-
-
Data Analysis:
-
Record the number of correct identifications.
-
Analyze the results using a statistical table for triangle tests to determine if a significant difference exists between the control and test samples at a given confidence level (e.g., p < 0.05).
-
A diagram illustrating the workflow for sensory evaluation is provided below.
Caption: Workflow for Sensory Evaluation of this compound.
Stability Testing of Fragrances Containing this compound
Objective: To evaluate the physical and chemical stability of a fragrance formulation containing this compound over time and under various environmental conditions.
Protocol: Accelerated Stability Testing
-
Sample Preparation:
-
Prepare the final fragrance formulation containing this compound.
-
Package the fragrance in the intended commercial packaging (e.g., glass bottle with spray pump).
-
Prepare a control sample of the fragrance base without the fragrance oil.
-
-
Storage Conditions:
-
Store the samples under a variety of controlled conditions to simulate different environmental stresses:
-
Elevated Temperature: 40°C ± 2°C in an oven.
-
Refrigerated: 4°C ± 2°C.
-
Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 24-hour cycles.
-
Light Exposure: In a light cabinet with controlled UV and visible light exposure.
-
Room Temperature (Control): 20-25°C.
-
-
-
Evaluation Schedule:
-
Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Parameters to Evaluate:
-
Appearance: Note any changes in color, clarity, or the presence of precipitation.
-
Odor: Conduct a sensory evaluation (e.g., by a trained panel using smelling strips) to detect any changes in the scent profile, such as discoloration or the emergence of off-notes.
-
pH: Measure the pH of the fragrance if it is in a liquid base.
-
Viscosity: Measure the viscosity for non-spray applications.
-
Packaging Compatibility: Inspect the packaging for any signs of degradation, leakage, or interaction with the fragrance.
-
-
Data Analysis and Interpretation:
-
Compare the results from the stressed samples to the control sample stored at room temperature.
-
Any significant changes in the evaluated parameters may indicate instability and the need for reformulation.
-
A diagram illustrating the stability testing workflow is provided below.
References
Application Notes and Protocols for the Derivatization of (+)-Isoborneol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isoborneol, a bicyclic monoterpenoid alcohol, is a compound of significant interest in various fields, including fragrance, traditional medicine, and as a chiral auxiliary in chemical synthesis. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. However, the presence of a polar hydroxyl group can lead to poor peak shape, tailing, and potential thermal degradation during GC analysis. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving chromatographic performance and detection sensitivity. This document provides detailed application notes and protocols for the common derivatization techniques used for this compound analysis by GC.
Principles of Derivatization for GC Analysis
The primary goals of derivatizing this compound are:
-
Increased Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, leading to an increase in the volatility of the analyte.
-
Improved Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures used in the GC inlet and column.
-
Enhanced Chromatographic Resolution: Derivatization can improve the separation of isomeric compounds, such as isoborneol and its stereoisomers.
-
Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).
The two most common derivatization strategies for alcohols like this compound are silylation and acylation .
Derivatization Methods and Protocols
Silylation
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This is one of the most common derivatization techniques for alcohols due to the ease of the reaction and the volatility of the resulting TMS ethers.
Common Silylating Reagents:
-
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide
-
MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide
-
TMCS: Trimethylchlorosilane (often used as a catalyst with BSTFA or MSTFA)
Protocol for Silylation of this compound:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample or a dried extract containing the analyte into a clean, dry 2 mL reaction vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA (or MSTFA). For sterically hindered alcohols like isoborneol, the addition of 1-2% TMCS as a catalyst is recommended to drive the reaction to completion.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS or GC-FID system.
Acylation (Chiral Derivatization)
Acylation is particularly useful for the enantioselective analysis of chiral alcohols like this compound. By using a chiral derivatizing agent, diastereomers are formed that can be separated on a standard achiral GC column. This is crucial for determining the enantiomeric purity of this compound.
Common Chiral Acylating Reagents:
-
(+)-MTPA-Cl: (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride
-
(1S)-(-)-Camphanic chloride
Protocol for Chiral Derivatization of this compound with (+)-MTPA-Cl:
This protocol is adapted from the method described by Yang et al. (2018) for the analysis of isoborneol isomers.[1][2]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of anhydrous dichloromethane in a reaction vial.
-
Reagent and Catalyst Addition: Add 10 µL of anhydrous pyridine as a catalyst, followed by 5 mg of (+)-MTPA-Cl.
-
Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 1 hour.
-
Work-up:
-
Add 1 mL of deionized water to the reaction mixture and vortex to quench the excess reagent.
-
Separate the organic (lower) layer containing the derivatized product.
-
Wash the organic layer with 1 mL of 5% aqueous HCl, followed by 1 mL of saturated aqueous NaHCO₃, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis: The resulting solution containing the this compound-MTPA ester is ready for GC-MS analysis.
Data Presentation
The following table summarizes typical quantitative data for the GC analysis of isoborneol and related compounds after derivatization. Note: Specific performance characteristics can vary depending on the instrument, column, and exact method parameters.
| Derivatization Method | Analyte | Derivatizing Agent | Detector | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Silylation | Borneol | - | GC-MS/MS | 10.0 - 5000 | - | 10.0 | [3] |
| Acylation (Chiral) | Isoborneol Isomers | (+)-MTPA-Cl | GC-MS | Not Reported | Not Reported | Not Reported | [1][2] |
| No Derivatization | Borneol | - | GC-MS | Not Reported | - | - | [4] |
| Silylation | Hormones & UV Filters | MSTFA | GC-MS | Not Reported | 0.1 - 1.3 (µg/L) | 0.3 - 4.2 (µg/L) | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data for borneol is presented as a close structural isomer to isoborneol. Data for hormones and UV filters is included to provide a general reference for silylation performance.
Mandatory Visualization
Experimental Workflow for Derivatization of this compound
Caption: General workflow for the derivatization of this compound for GC analysis.
Signaling Pathway of Derivatization Reactions
Caption: Chemical transformations in silylation and chiral acylation of this compound.
References
- 1. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and muscone in rat after the intravenous administration of Xingnaojing injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
Application Notes and Protocols: Esterification of (+)-Isoborneol with Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for the esterification of (+)-isoborneol with fatty acids. The resulting isobornyl esters are versatile compounds with applications ranging from biodegradable plasticizers to potential therapeutic agents.
Introduction
Isobornyl esters, derived from the bicyclic monoterpenoid this compound, are of significant interest due to their unique physicochemical properties and biological activities. The esterification with various fatty acids allows for the tuning of properties such as lipophilicity, which can influence their applications. These esters are explored as "green" solvents, biodegradable plasticizers, and have shown promise in the pharmaceutical industry due to their potential biocompatibility and low toxicity.[1] Notably, certain bornyl and isobornyl esters have demonstrated anti-inflammatory and cytotoxic activities, making them relevant for drug development research.[2][3]
Synthesis of Isobornyl Fatty Acid Esters
The synthesis of isobornyl fatty acid esters can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired purity, scale, and sensitivity of the reactants.
Chemical Synthesis
A common and efficient method for the chemical synthesis of isobornyl esters is the acid-catalyzed esterification of camphene with a fatty acid. This reaction proceeds via a Wagner-Meerwein rearrangement.[1]
Protocol 1: Synthesis of Isobornyl Laurate using a Titanium Sulfate Catalyst
This protocol describes the synthesis of isobornyl laurate from camphene and lauric acid.
Materials:
-
Camphene
-
Lauric Acid
-
Titanium Sulfate (Ti(SO₄)₂)
-
Reaction vessel with mechanical stirrer and temperature control
-
Ethyl acetate
-
Sodium hydroxide solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction vessel, combine lauric acid and camphene in a molar ratio of 2.5:1.[4]
-
Add titanium sulfate catalyst at a mass ratio of 0.25:1 relative to the mass of camphene.[4]
-
Heat the reaction mixture to 80°C with continuous stirring.[4]
-
Maintain the reaction at 80°C for 25 hours.[4]
-
Monitor the progress of the reaction using gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with warm water (50-60°C) four times.[4]
-
For purification, dissolve the product in ethyl acetate and wash with a sodium hydroxide solution to remove unreacted fatty acid. The upper organic layer contains the crude isobornyl laurate.[4]
-
The crude product can be further purified by fractional distillation to remove residual camphene.[4]
Enzymatic Synthesis
Enzymatic esterification using lipases offers a milder and often more selective alternative to chemical synthesis. Immobilized lipases, such as Novozym 435, are commonly used for their stability and reusability.
Protocol 2: Lipase-Catalyzed Synthesis of Isobornyl Esters (General Protocol)
This protocol provides a general framework for the enzymatic synthesis of isobornyl esters. Optimization of reaction parameters may be required for specific fatty acids.
Materials:
-
This compound
-
Fatty Acid (e.g., lauric acid, oleic acid)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or orbital shaker
-
Reaction vials
Procedure:
-
In a reaction vial, dissolve this compound and the desired fatty acid in an anhydrous organic solvent. A typical molar ratio is 1:1 to 1:2 of isoborneol to fatty acid.
-
Add the immobilized lipase. A typical enzyme loading is 1-10% (w/w) of the total substrate weight.
-
Add molecular sieves to the reaction mixture if water removal is desired to shift the equilibrium towards ester formation.
-
Seal the vial and place it in a shaking incubator at a controlled temperature, typically between 40-60°C.
-
Allow the reaction to proceed for 24-72 hours, with continuous agitation.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.
-
The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude isobornyl ester.
-
Further purification can be achieved by column chromatography on silica gel.
Data Presentation
Quantitative Data on Chemical Synthesis of Isobornyl Esters
| Fatty Acid | Catalyst | Molar Ratio (Fatty Acid:Camphene) | Catalyst Loading (wt% of Camphene) | Temperature (°C) | Time (h) | Product Content (%) | Reference |
| Lauric Acid | Titanium Sulfate | 2.5:1 | 25 | 80 | 25 | 74.49 (crude), 95.02 (purified) | [4][5][6] |
| Myristic Acid | Titanium Sulfate | Similar to Lauric Acid | Similar to Lauric Acid | 80 | >25 | Not specified | [5][6] |
| Palmitic Acid | Titanium Sulfate | Similar to Lauric Acid | Similar to Lauric Acid | 80 | >25 | Not specified | [5][6] |
| Stearic Acid | Titanium Sulfate | Similar to Lauric Acid | Similar to Lauric Acid | 80 | >25 | Not specified | [5][6] |
Note: The reaction time for myristic, palmitic, and stearic acids needs to be increased as the molecular weight of the fatty acid increases.[5][6]
Cytotoxicity of Bornyl and Isobornyl Esters against Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ Value | Reference |
| Bornyl Acetate | A549 | Human Lung Carcinoma | 44.1 µg/mL | [2] |
| Bornyl Acetate | HT-29 | Human Colon Carcinoma | 60.5 µg/mL | [2] |
| Bornyl Acetate | SW480 | Human Colorectal Carcinoma | 15.58 µg/mL (24h) | [2] |
| Bornyl Acetate | HeLa | Human Cervix Carcinoma | 72.0 µg/mL | [2] |
| Bornyl Acetate | MCF-7 | Human Breast Adenocarcinoma | 85.6 µg/mL | [2] |
| (+)-Bornyl p-coumarate | A2058 | Human Melanoma | ~12 µM | [2] |
| (+)-Bornyl p-coumarate | A375 | Human Melanoma | ~12 µM | [2] |
| Isobornyl Acetate | HeLa | Human Cervical Cancer | 29.44 µg/mL (in essential oil) | [2] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis, purification, and analysis of isobornyl fatty acid esters.
Signaling Pathway: Anti-inflammatory Action of Bornyl Acetate
Bornyl acetate has been shown to exert anti-inflammatory effects in human chondrocytes by inducing the expression of Interleukin-11 (IL-11).[7] This process is mediated through the activation of the c-Fos component of the Activator Protein-1 (AP-1) transcription factor.[3][7] The upregulation of IL-11 can then counteract the pro-inflammatory effects of cytokines like IL-1β, which are implicated in conditions such as osteoarthritis.[7]
Caption: Proposed signaling pathway for the anti-inflammatory effect of bornyl acetate.
Conclusion
The esterification of this compound with fatty acids provides a versatile platform for the synthesis of novel compounds with a wide range of applications. The protocols provided herein offer a starting point for the chemical and enzymatic synthesis of these esters. The quantitative data on their cytotoxicity and the elucidation of the anti-inflammatory signaling pathway of bornyl acetate highlight their potential in the field of drug development. Further research into the structure-activity relationships of different isobornyl fatty acid esters is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of C12-C18 Fatty Acid Isobornyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of C12-C18 Fatty Acid Isobornyl Esters [ouci.dntb.gov.ua]
- 7. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Oxidation of (+)-Isoborneol to (+)-Camphor
Abstract
This application note provides a detailed protocol for the oxidation of the secondary alcohol (+)-isoborneol to the ketone (+)-camphor. The synthesis utilizes readily available and effective oxidizing agents, primarily sodium hypochlorite in glacial acetic acid. This method is a common transformation in organic synthesis and serves as a fundamental example of the oxidation of a secondary alcohol. This document outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. Additionally, it presents a summary of expected yields and reaction parameters in a tabular format and includes a visual workflow diagram of the experimental process. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis. Camphor, a bicyclic monoterpene ketone, is a valuable chiral starting material for the synthesis of various pharmaceuticals and natural products. The oxidation of isoborneol, a secondary alcohol, to camphor is a classic example of this type of reaction.[1][2][3] The reaction involves the conversion of the hydroxyl group of isoborneol into a carbonyl group.[1] Several oxidizing agents can accomplish this transformation, including chromic acid, potassium permanganate, and sodium hypochlorite (bleach).[4][5] For reasons of safety, cost-effectiveness, and reduced environmental impact, sodium hypochlorite in acetic acid is a commonly employed method.[6] This protocol details the synthesis of (+)-camphor from this compound using this "green" oxidizing agent.
Reaction Scheme
Figure 1: General reaction scheme for the oxidation of this compound to (+)-camphor.
Oxidation of this compound to (+)-Camphor.
Experimental Protocol
This protocol is adapted from established laboratory procedures.[7][8][9]
3.1. Materials and Equipment
-
This compound
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)
-
Sodium Bisulfite (NaHSO₃) solution (saturated)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Chloride (NaCl) solution (saturated, brine)
-
Dichloromethane (CH₂Cl₂) or Methyl t-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Anhydrous Calcium Chloride (CaCl₂)
-
Erlenmeyer flasks (50 mL and 125 mL)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
Infrared (IR) spectrometer
3.2. Procedure
-
Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 2.5 g of this compound in 6 mL of glacial acetic acid. Place a stir bar in the flask and cool the mixture in an ice bath.[7]
-
Addition of Oxidant: While stirring and maintaining the temperature between 15-25°C, slowly add 25 mL of sodium hypochlorite solution (bleach) dropwise over a period of 5-10 minutes.[7][9]
-
Reaction: Remove the flask from the ice bath and continue stirring at room temperature for approximately one hour.[7][8] A precipitate of camphor should form.
-
Quenching the Reaction: Test for the presence of excess oxidant by placing a drop of the reaction mixture on KI-starch paper; a blue-black color indicates excess bleach.[7][9] If excess oxidant is present, add saturated sodium bisulfite solution dropwise until the yellow color of the solution disappears and the KI-starch test is negative.[8][9]
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing approximately 50 mL of an ice-cold saturated NaCl solution (brine).[7][8] Collect the solid crude camphor by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crude product on the filter with a saturated sodium bicarbonate solution until the foaming ceases, to neutralize any remaining acetic acid.[8][9]
-
Extraction: Transfer the crude solid to a separatory funnel. Dissolve the solid in approximately 30-40 mL of dichloromethane or MTBE.[7][8] Add about 20 mL of water and shake the funnel, venting frequently. Separate the organic layer. Extract the aqueous layer with an additional 20 mL of the organic solvent.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or calcium chloride.[7][8] Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to obtain the solid (+)-camphor.[7]
-
Purification and Characterization: The crude camphor can be further purified by recrystallization or sublimation. Determine the mass of the product and calculate the percent yield. Characterize the product by its melting point and infrared (IR) spectrum.
Data Presentation
The following table summarizes typical quantitative data for the oxidation of isoborneol to camphor under various conditions.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 - 5.0 g | [7][8][9] |
| Glacial Acetic Acid | 5.0 - 15.0 mL | [7][8][9] |
| Sodium Hypochlorite (Bleach) | 10.0 - 50.0 mL | [7][8][9] |
| Reaction Conditions | ||
| Temperature | 15 - 30 °C | [7][10] |
| Reaction Time | 15 - 60 min | [7][11] |
| Product Characterization | ||
| Theoretical Yield | Varies with starting material | [7] |
| Actual Yield | 53.3 ± 2.68% (in acetic acid) | [10] |
| 70.4 ± 1.06% (in ionic liquid [hmim][CF₃COO]) | [10] | |
| 79.2 ± 1.03% (in ionic liquid [hmim][PF₆]) | [10] | |
| Melting Point of Isoborneol | ~212 °C | [1] |
| Melting Point of Camphor | ~175 °C | [1] |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Workflow for the oxidation of this compound to (+)-camphor.
Safety Precautions
-
Glacial acetic acid is corrosive and has a strong odor. Handle it in a well-ventilated fume hood.
-
Sodium hypochlorite (bleach) is a strong oxidizing agent and is corrosive. Avoid contact with skin and clothing.[9]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate personal protective equipment in a fume hood.
-
The reaction can be exothermic, especially during the addition of bleach. Proper temperature control is crucial.
Conclusion
The oxidation of this compound to (+)-camphor using sodium hypochlorite in acetic acid is an efficient and relatively safe method for this key organic transformation. The protocol provided herein is robust and can be adapted for various scales. The expected yields are generally good, and the purification procedures are straightforward. This method avoids the use of heavy metal oxidants, aligning with the principles of green chemistry. The product can be readily characterized by standard analytical techniques to confirm its identity and purity.
References
- 1. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Camphor - Wikipedia [en.wikipedia.org]
- 5. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. drnerz.com [drnerz.com]
- 8. spectrum.troy.edu [spectrum.troy.edu]
- 9. people.wou.edu [people.wou.edu]
- 10. westmont.edu [westmont.edu]
- 11. m.youtube.com [m.youtube.com]
Application Note: Stereoselective Synthesis of (+)-Isoborneol via Sodium Borohydride Reduction of (+)-Camphor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the stereoselective synthesis of (+)-isoborneol from (+)-camphor using sodium borohydride as a reducing agent. The reduction of the bicyclic ketone, camphor, serves as a classic example of stereochemical control due to steric hindrance, yielding the exo alcohol, isoborneol, as the major product. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the workflow.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. In the context of complex cyclic systems, such as the bicyclic monoterpene (+)-camphor, this reaction introduces significant stereochemical considerations. The reduction of camphor can yield two diastereomeric alcohols: this compound and (+)-borneol.
The stereochemical outcome of the reduction is primarily dictated by the steric environment of the carbonyl group. The reducing agent, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. In the camphor molecule, the top face (exo face) is sterically hindered by a gem-dimethyl group on the one-carbon bridge.[1][2] Consequently, the hydride nucleophile preferentially attacks from the less hindered bottom face (endo face), leading to the formation of the exo alcohol, this compound, as the predominant product.[2][3] This protocol details a reliable method for performing this stereoselective reduction.
Experimental Protocol
This protocol outlines the synthesis, isolation, and purification of this compound from (+)-camphor.
Materials and Reagents:
-
(+)-Camphor
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-cold deionized water
-
5 mL conical vial or 10 mL Erlenmeyer flask
-
Spin vane or magnetic stirrer
-
Hot plate
-
Air condenser
-
Hirsch funnel and vacuum filtration apparatus
-
Separatory funnel (if using liquid-liquid extraction)
-
Rotary evaporator or steam bath for solvent removal
Procedure:
-
Dissolution of Camphor: Weigh 100 mg of (+)-camphor and place it into a 5 mL conical vial containing a spin vane. Add 1.0 mL of methanol to the vial and stir until the camphor is completely dissolved.[1]
-
Addition of Reducing Agent: Weigh 100 mg of sodium borohydride. While stirring the camphor solution, add the NaBH₄ in four small portions over a period of approximately five minutes.[1] Note that bubbling may occur as the NaBH₄ reacts with the methanol solvent.
-
Reaction: Attach an air condenser to the conical vial and gently heat the reaction mixture to a boil on a hot plate for 2-5 minutes.[1][4]
-
Quenching and Precipitation: Remove the apparatus from the heat and allow it to cool to room temperature. Carefully and slowly add 3.5 mL of ice-cold water to the reaction mixture. A white solid precipitate of the crude product should form.[1][4]
-
Isolation of Crude Product: Collect the white solid by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of cold water. Continue to draw air through the funnel for approximately 10-15 minutes to help dry the product.[1][5]
-
Purification:
-
Transfer the dried crude solid to a small Erlenmeyer flask.
-
Dissolve the solid in 4-5 mL of dichloromethane or diethyl ether.[1][5]
-
Dry the organic solution by adding anhydrous sodium sulfate in small portions until it no longer clumps together.
-
Carefully decant or filter the dried solution into a pre-weighed flask or test tube.
-
Remove the solvent by gentle heating on a steam bath under a fume hood or by using a rotary evaporator to yield the purified solid product.[2][4]
-
-
Analysis: Determine the final weight of the product and calculate the percent yield. Characterize the product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR). The ratio of isoborneol to borneol can be quantified using Gas Chromatography (GC) or ¹H-NMR spectroscopy.[1][6]
Quantitative Data Summary
The reduction of camphor is highly stereoselective and typically proceeds with high yield. The table below summarizes typical quantitative data reported for this synthesis.
| Parameter | Reported Value | Analytical Method | Reference |
| Percent Yield | 67.5% - 91.1% | Gravimetric | [3][7] |
| Product Ratio | 83.5% - 88.4% Isoborneol | ¹H-NMR Spectroscopy | [3][6] |
| 85% Isoborneol, 15% Borneol | Gas Chromatography-Mass Spectrometry (GC-MS) | [8] | |
| Melting Point | 212 °C (for pure Isoborneol) | Melting Point Apparatus | [6][7] |
| 198-204 °C (for product mixture) | Melting Point Apparatus | [6] | |
| IR Spectroscopy | Camphor (Reactant): Strong C=O stretch at ~1735-1750 cm⁻¹ | Infrared Spectroscopy | [3][7] |
| Isoborneol (Product): Broad O-H stretch at ~3200-3500 cm⁻¹; Disappearance of C=O stretch | Infrared Spectroscopy | [3][8] |
Visualized Workflow and Mechanism
A. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
B. Reaction Mechanism Pathway
The mechanism involves two primary steps: a nucleophilic attack by the hydride followed by a proton transfer.
Caption: Key steps in the reduction mechanism.
References
- 1. cerritos.edu [cerritos.edu]
- 2. odinity.com [odinity.com]
- 3. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 4. studylib.net [studylib.net]
- 5. spectrum.troy.edu [spectrum.troy.edu]
- 6. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. scribd.com [scribd.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Application Notes and Protocols: Synthesis of Isobornyl Acetate from (+)-Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of isobornyl acetate from (+)-isoborneol via acid-catalyzed esterification. This reaction, a classic example of a Fischer esterification, is a fundamental transformation in organic synthesis, yielding a valuable fragrance and flavoring agent. Isobornyl acetate also serves as a key intermediate in the synthesis of other important compounds like camphor.[1][2][3] This document outlines the reaction mechanism, provides detailed experimental procedures, summarizes quantitative data from various catalytic systems, and includes visualizations to aid in understanding the experimental workflow.
Introduction
Isobornyl acetate is a bicyclic monoterpene ester known for its characteristic pine-like aroma.[4] It is widely used in the fragrance and flavor industries and serves as a crucial precursor for the synthesis of isoborneol and camphor.[1][5] The synthesis of isobornyl acetate is typically achieved through the acid-catalyzed esterification of isoborneol with acetic acid or acetic anhydride.[1] Alternatively, it can be synthesized from camphene and acetic acid, which proceeds through a Wagner-Meerwein rearrangement to form the isobornyl carbocation intermediate.[6] This document focuses on the direct esterification of this compound.
The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one of the reactants (usually the alcohol or the carboxylic acid) or by removing water as it is formed.[7]
Reaction Mechanism: Fischer Esterification
The synthesis of isobornyl acetate from isoborneol and acetic acid in the presence of an acid catalyst follows the Fischer esterification mechanism.[7] The key steps are:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.[7]
-
Nucleophilic Attack: The hydroxyl group of isoborneol acts as a nucleophile and attacks the protonated carbonyl carbon.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product, isobornyl acetate, and regenerate the acid catalyst.[7]
Experimental Protocols
This section provides detailed protocols for the synthesis of isobornyl acetate using different acid catalysts.
3.1. Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol is a common laboratory method for the synthesis of isobornyl acetate.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine this compound and an excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for a specified time (typically 1-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude isobornyl acetate.
-
Purify the crude product by vacuum distillation.[9]
3.2. Protocol 2: Tartaric Acid-Boric Acid Catalyzed Esterification
This protocol utilizes a milder and potentially more environmentally friendly catalyst system.
Materials:
-
This compound
-
Acetic Acid
-
L(+)-Tartaric Acid
-
Boric Acid
-
Round-bottom flask with magnetic stirrer and temperature control
-
Separatory funnel
Procedure:
-
To a reaction flask, add this compound, acetic acid, tartaric acid, and boric acid.[10]
-
Stir the mixture vigorously (e.g., 500 rpm) and heat to a controlled temperature of approximately 70°C.[10]
-
Maintain the reaction for an extended period, for instance, 16-18 hours.[6][9]
-
Upon completion, cool the reaction mixture to room temperature, which may cause the catalyst to precipitate.[6][9]
-
If a precipitate forms, filter the mixture to recover the catalyst.[10]
-
Transfer the filtrate to a separatory funnel and wash with water to induce phase separation.[10]
-
Collect the upper organic layer containing the crude isobornyl acetate.[10]
-
Further wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with deionized water.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify via vacuum distillation.
Data Presentation
The following tables summarize quantitative data for the synthesis of isobornyl acetate under different catalytic conditions, primarily from the esterification of camphene, which proceeds through the same isobornyl intermediate.
Table 1: Comparison of Catalytic Systems for Isobornyl Acetate Synthesis
| Catalyst System | Reactants | Temperature (°C) | Reaction Time (h) | Camphene Conversion (%) | Isobornyl Acetate GC Content (%) | Isobornyl Acetate Selectivity (%) | Reference |
| Tartaric Acid-Boric Acid | Camphene, Acetic Acid | 70 | 24 | 92.9 | 88.5 | 95.3 | [9][11] |
| FeCl₃ | Camphene, Acetic Acid | 25 | 2 | ~99 | - | 94 | [12] |
| Sulfuric Acid | Camphene, Acetic Acid | - | - | - | - | - | [13] |
Table 2: Spectroscopic Data for Isobornyl Acetate
| Spectroscopic Technique | Key Signals | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 4.67 (m, 1H), 2.01 (s, 3H), 1.77 (m, 1H), 1.70 (m, 1H), 1.55 (m, 1H), 1.15 (m, 1H), 1.05 (m, 1H), 0.98 (s, 3H), 0.84 (s, 3H), 0.83 (s, 3H) | [14] |
| ¹³C NMR (CDCl₃) | δ (ppm): 170.9, 81.1, 49.0, 46.7, 45.1, 38.9, 34.0, 27.2, 21.4, 20.2, 19.9, 11.6 | [15] |
| IR (liquid film) | ν (cm⁻¹): 1735 (C=O stretch) | [13] |
Mandatory Visualizations
Diagram 1: General Workflow for Isobornyl Acetate Synthesis
Caption: Experimental workflow for the synthesis of isobornyl acetate.
Diagram 2: Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Conclusion
The synthesis of isobornyl acetate from this compound is a robust and well-established esterification reaction. The choice of catalyst can influence reaction times, temperatures, and yields, with both strong mineral acids and milder solid acid catalysts being effective. The protocols and data presented herein provide a comprehensive guide for researchers in the successful synthesis, purification, and characterization of isobornyl acetate. Proper safety precautions should be taken when handling strong acids and flammable organic solvents.
References
- 1. ISOBORNYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Camphor - Wikipedia [en.wikipedia.org]
- 4. Isobornyl acetate - Wikipedia [en.wikipedia.org]
- 5. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. google.com [google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Isobornyl Acetate Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]
- 14. Isobornyl acetate(125-12-2) 1H NMR [m.chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Use of (+)-Isoborneol as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a key factor in drug efficacy and safety. One established method for chiral resolution is the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as fractional crystallization or chromatography.
(+)-Isoborneol, a readily available and relatively inexpensive chiral bicyclic monoterpenoid alcohol, serves as an effective chiral resolving agent for racemic carboxylic acids. The principle of this resolution lies in the conversion of the enantiomeric carboxylic acids into a mixture of diastereomeric esters by reaction with optically pure this compound. The resulting diastereomers can then be separated, and subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically enriched or pure carboxylic acids and regenerates the chiral auxiliary, this compound.
These application notes provide a detailed overview and experimental protocols for the use of this compound as a chiral resolving agent, focusing on the resolution of racemic α-arylpropionic acids, a common class of non-steroidal anti-inflammatory drugs (NSAIDs).
Principle of Chiral Resolution using this compound
The chiral resolution of a racemic carboxylic acid, (R,S)-Acid, using this compound proceeds through the following key steps:
-
Diastereomeric Ester Formation: The racemic acid is esterified with enantiomerically pure this compound to form a mixture of two diastereomeric esters: (R)-Acid-(+)-isoborneol and (S)-Acid-(+)-isoborneol.
-
Separation of Diastereomers: The diastereomeric esters, having different physical properties such as solubility, are separated. Fractional crystallization is a commonly employed technique for this purpose, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor.
-
Hydrolysis and Recovery: The separated diastereomeric esters are then hydrolyzed, typically under basic conditions, to yield the corresponding enantiomerically pure carboxylic acid and recover the this compound chiral auxiliary.
The overall workflow is depicted in the following diagram:
Caption: General workflow for the chiral resolution of a racemic carboxylic acid using this compound.
Application Example: Resolution of Racemic 2-Phenylpropionic Acid
This section provides a detailed protocol for the chiral resolution of racemic 2-phenylpropionic acid, a common profen drug scaffold, using this compound.
Experimental Protocols
1. Diastereomeric Ester Formation via Steglich Esterification
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst for a mild and efficient esterification.[1]
-
Materials:
-
Racemic 2-phenylpropionic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, dissolve racemic 2-phenylpropionic acid (1.0 eq) and this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude mixture of diastereomeric esters.
-
2. Separation of Diastereomers by Fractional Crystallization
This protocol relies on the differential solubility of the diastereomeric esters in a suitable solvent system.
-
Materials:
-
Crude mixture of diastereomeric esters of 2-phenylpropionic acid and this compound
-
Hexane
-
Ethyl acetate
-
Buchner funnel and filter paper
-
Crystallization dish
-
-
Procedure:
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of hot ethyl acetate.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
The mother liquor contains the more soluble diastereomer.
-
Recrystallize the collected crystals from a hexane/ethyl acetate mixture to improve diastereomeric purity.
-
Determine the diastereomeric excess (d.e.) of the crystallized product and the mother liquor using techniques like ¹H NMR spectroscopy or HPLC on a normal phase column.
-
3. Hydrolysis of the Diastereomerically Pure Ester
This protocol describes the cleavage of the ester bond to yield the enantiomerically pure carboxylic acid and recover the chiral auxiliary.[2]
-
Materials:
-
Diastereomerically pure ester
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
-
Procedure:
-
Dissolve the diastereomerically pure ester in methanol.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the ester is fully consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether to recover the this compound.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl to precipitate the enantiomerically pure carboxylic acid.
-
Extract the carboxylic acid with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically pure 2-phenylpropionic acid.
-
Determine the enantiomeric excess (e.e.) of the final product by chiral HPLC or by converting it to a diastereomeric derivative with a different chiral reagent and analyzing by NMR or GC.
-
Data Presentation
The following table summarizes typical (hypothetical) quantitative data for the chiral resolution of racemic 2-phenylpropionic acid with this compound. Actual results may vary depending on the specific reaction conditions.
| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| Esterification | Crude Diastereomeric Esters | >95 | N/A | N/A |
| Fractional Crystallization (1st Crop) | Diastereomer 1 | 35-45 | >95 | N/A |
| Fractional Crystallization (Mother Liquor) | Diastereomer 2 | 45-55 | Varies | N/A |
| Hydrolysis of Diastereomer 1 | Enantiomer 1 | >90 | N/A | >95 |
| Recovery from Hydrolysis | This compound | >90 | N/A | N/A |
Signaling Pathways and Logical Relationships
The logical relationship of the chiral resolution process can be visualized as a decision tree, where the initial racemic mixture is separated into its constituent enantiomers through the formation and separation of diastereomers.
Caption: Logical flow of the chiral resolution process.
Conclusion
The use of this compound as a chiral resolving agent offers a practical and cost-effective method for the separation of enantiomers of racemic carboxylic acids. The protocols outlined in these application notes provide a comprehensive guide for researchers and professionals in drug development. The success of the resolution is dependent on the successful formation of diastereomeric esters, their efficient separation, and the final hydrolysis to obtain the desired enantiomerically pure product. Careful optimization of each step, particularly the crystallization conditions, is crucial for achieving high yields and enantiomeric purities.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance enantiomer separation of nonsteroidal anti-inflammatory drugs (NSAIDs) by 3 μm reversed-phase chiral columns and application to the optical purity testing of naproxen drug substances and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Isoborneol-Derived Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chiral ligands derived from (+)-isoborneol in asymmetric catalysis. This compound, a readily available and inexpensive chiral starting material from the chiral pool, offers a versatile scaffold for the synthesis of effective chiral ligands. These ligands have shown considerable success in inducing stereoselectivity in a variety of organic transformations, making them valuable tools in academic research and the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Application: Asymmetric Alkylation of Aldehydes with Dialkylzinc Reagents
One of the most well-documented and successful applications of this compound-derived chiral ligands is in the enantioselective addition of dialkylzinc reagents to aldehydes, affording chiral secondary alcohols. A key ligand in this area is (+)-3-exo-(Dimethylamino)isoborneol (DAIB) , the enantiomer of the well-studied (-)-DAIB.
The reaction involves the in-situ formation of a chiral zinc-ligand complex, which then coordinates to the aldehyde and the dialkylzinc reagent, directing the alkyl transfer to one enantiotopic face of the aldehyde. This process typically results in high yields and excellent enantioselectivities.
Quantitative Data Summary
The following table summarizes the performance of the enantiomer of (+)-DAIB, (-)-3-exo-(dimethylamino)isoborneol, in the asymmetric addition of diethylzinc to various aldehydes. The results for (+)-DAIB are expected to yield the opposite enantiomer of the product with comparable yields and enantiomeric excess values.
| Entry | Aldehyde | Ligand | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | (-)-DAIB | 97 | 98 | (S) |
| 2 | p-Tolualdehyde | (-)-DAIB | 95 | 97 | (S) |
| 3 | p-Methoxybenzaldehyde | (-)-DAIB | 96 | 96 | (S) |
| 4 | p-Chlorobenzaldehyde | (-)-DAIB | 98 | 98 | (S) |
| 5 | Cinnamaldehyde | (-)-DAIB | 92 | 95 | (S) |
| 6 | Cyclohexanecarboxaldehyde | (-)-DAIB | 85 | 92 | (S) |
Note: Data presented is for (-)-DAIB. Use of (+)-DAIB will result in the (R)-configured alcohol products.
Experimental Protocols
Protocol 1: Synthesis of (+)-3-exo-(Dimethylamino)isoborneol ((+)-DAIB)
This protocol is adapted from the synthesis of (-)-DAIB and starts from (+)-camphor.
Step 1: Synthesis of (+)-3-exo-Aminoisoborneol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous diethyl ether under an argon atmosphere at 0 °C, add a solution of (+)-camphorquinone-3-oxime (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (+)-3-exo-aminoisoborneol, which can be used in the next step without further purification.
Step 2: N-Methylation to afford (+)-DAIB
-
To a solution of crude (+)-3-exo-aminoisoborneol (1.0 eq) in formic acid (excess) at 0 °C, add aqueous formaldehyde (37 wt. %, 2.5 eq) dropwise.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the mixture to room temperature and basify with 6 M aqueous NaOH to pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure (+)-DAIB.
Protocol 2: Asymmetric Ethylation of Benzaldehyde using (+)-DAIB
-
To a solution of (+)-DAIB (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL) under an argon atmosphere at 0 °C, add a 1.0 M solution of diethylzinc in hexanes (1.2 mmol, 1.2 eq) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 mmol, 1.0 eq) in anhydrous toluene (1 mL) dropwise to the catalyst solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagrams
Caption: Workflow for the synthesis of (+)-DAIB and its application in asymmetric alkylation.
Potential Applications and Future Directions
While the asymmetric alkylation of aldehydes is a well-established application, the rigid chiral scaffold of this compound suggests its derivatives could be effective ligands in a range of other important asymmetric transformations. Research in these areas is less developed compared to other chiral ligands, presenting opportunities for further investigation.
A. Asymmetric Diels-Alder Reaction
Chiral Lewis acids generated in situ from a chiral ligand and a Lewis acidic metal salt are powerful catalysts for the Diels-Alder reaction. While specific examples utilizing this compound derivatives are not extensively reported, related camphor-derived auxiliaries have demonstrated high levels of stereocontrol. It is proposed that a Lewis acid complex of a this compound-derived ligand could effectively shield one face of a coordinated dienophile, leading to a highly enantioselective cycloaddition.
Hypothetical Reaction Scheme:
-
Dienophile: N-acryloyl oxazolidinone
-
Diene: Cyclopentadiene
-
Catalyst: this compound-derived ligand + Lewis Acid (e.g., TiCl₄, Et₂AlCl)
B. Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Asymmetric catalysis of this reaction provides access to valuable chiral β-nitro alcohols, which are precursors to β-amino alcohols. Copper complexes of camphor-derived ligands have been shown to catalyze the Henry reaction with good yields and moderate to high enantioselectivities. Similar reactivity and selectivity could be expected from copper complexes of this compound-derived amino alcohol ligands.
C. Asymmetric Conjugate Addition
The conjugate addition of organometallic reagents to α,β-unsaturated compounds is a fundamental method for C-C bond formation. Chiral ligands can control the stereochemistry of the newly formed stereocenter. Copper or rhodium complexes of chiral ligands derived from this compound could potentially catalyze the enantioselective conjugate addition of organozinc or organoboron reagents to enones and enoates.
Diagram of Potential Applications
Caption: Established and potential applications of this compound-derived chiral ligands.
Conclusion
Chiral ligands derived from this compound, particularly (+)-DAIB, are effective catalysts for the asymmetric alkylation of aldehydes, providing access to chiral secondary alcohols with high enantioselectivity. The ready availability and low cost of this compound make these ligands attractive for both academic and industrial applications. While their application in other asymmetric transformations is less explored, the structural similarity to successful camphor-derived ligands suggests significant potential for future development in areas such as Diels-Alder, Henry, and conjugate addition reactions. Further research into the synthesis of a broader range of this compound-derived ligands and their evaluation in various catalytic systems is warranted and holds promise for the discovery of new and efficient asymmetric transformations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+)-Isoborneol
Welcome to the technical support center for the synthesis of (+)-isoborneol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent laboratory method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the reduction of (+)-camphor.[1] This reaction typically employs a reducing agent like sodium borohydride (NaBH₄) in an alcohol solvent, such as methanol.[1][2][3] An alternative industrial approach involves the acid-catalyzed hydration of camphene.[1][4]
Q2: What are the primary factors that can lower the yield of this compound?
A2: Several factors can contribute to a lower than expected yield:
-
Incomplete Reaction: The reduction of camphor may not go to completion, leaving unreacted starting material in the product mixture.[2] This can be caused by an insufficient amount of reducing agent, a short reaction time, or a low reaction temperature.
-
Formation of Borneol Isomer: The reduction of camphor produces a mixture of two diastereomers: isoborneol and borneol.[2] The formation of borneol, the endo product, reduces the theoretical maximum yield of the desired exo product, isoborneol.[2]
-
Product Loss During Workup: Isoborneol can be lost during isolation and purification steps, such as filtration and recrystallization.[1]
-
Inactive Reducing Agent: Sodium borohydride can decompose if not stored correctly or if it reacts with moisture.[1]
Q3: How can the purity of the synthesized isoborneol be improved?
A3: Meticulous purification techniques are key to enhancing purity. Recrystallization is a highly effective method for purifying the crude product.[1] Suitable solvents for recrystallization include ethanol or petroleum ether.[1] It is also critical to ensure the complete removal of the solvent and any residual starting material (camphor) or the borneol isomer.[1] Sublimation can also be employed as a purification technique.[1]
Q4: Which analytical techniques are recommended for determining the yield and purity of the final product?
A4: A combination of analytical methods is recommended for a comprehensive analysis:
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): These techniques are excellent for separating and quantifying the ratio of isoborneol to borneol and for detecting any unreacted camphor.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric ratio of isoborneol to borneol.[1][3][5][6]
-
Melting Point Analysis: A sharp melting point close to the literature value (212-214 °C for racemic isoborneol) is indicative of high purity.[1][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the conversion of the ketone group in camphor (C=O stretch) to the alcohol group in isoborneol (O-H stretch).[1][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of isoborneol.
Issue 1: Low Product Yield (<60%)
| Possible Cause | Recommended Solution |
| Inactive Sodium Borohydride | Test the activity of the NaBH₄ by adding a small amount to methanol; bubbling should be observed. Use a fresh, properly stored reagent.[1] |
| Incomplete Reaction | Ensure a sufficient reaction time (at least 30 minutes is common).[1][2] Consider using a slight excess of NaBH₄.[1] Gentle heating or refluxing can also help drive the reaction to completion.[1][3][8] |
| Suboptimal Reaction Temperature | While the reaction proceeds at room temperature, gentle heating can improve the reaction rate and completion.[1] |
| Product Loss During Filtration | Use ice-cold water during the precipitation and washing steps to minimize the solubility of isoborneol.[8][9] When washing the collected solid, use a minimal amount of cold solvent to avoid redissolving the product.[1] |
Issue 2: Product Contains Unreacted Camphor (Identified by IR or GC)
| Possible Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar ratio of NaBH₄ to camphor. A slight excess of the reducing agent can ensure complete conversion.[1] |
| Short Reaction Time | Extend the reaction time to allow for the complete reduction of the camphor. Monitoring the reaction by TLC can help determine the point of completion. |
| Low Reaction Temperature | Gently heat the reaction mixture to increase the reaction rate.[7] |
Issue 3: High Borneol Content in the Final Product (Identified by GC or NMR)
| Possible Cause | Recommended Solution |
| Low Stereoselectivity | The formation of some borneol is inherent to the reaction with sodium borohydride. The typical isoborneol to borneol ratio is approximately 85:15.[2] While altering the stereoselectivity is challenging with this reagent, careful purification is necessary to separate the isomers. |
| Purification Method | Recrystallization is an effective method for separating isoborneol from borneol. Due to differences in polarity, column chromatography can also be employed for more precise separation. |
Experimental Protocols
Detailed Protocol for the Reduction of Camphor to Isoborneol
This protocol is a standard procedure for the laboratory synthesis of isoborneol.
Materials and Reagents:
-
(+)-Camphor
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized water (ice-cold)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of camphor in 5 mL of methanol.[1][3]
-
Addition of Reducing Agent: While stirring, cautiously add 0.25 g of sodium borohydride to the solution in small portions over approximately 5 minutes.[1][3][8] An exothermic reaction with bubbling should be observed.[10]
-
Reaction: After the addition is complete, gently reflux the mixture for 15-30 minutes.[1][2][3]
-
Precipitation: Allow the reaction mixture to cool to room temperature. Slowly and carefully add 12 mL of ice-cold water to the flask to precipitate the product.[1][3]
-
Isolation: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold deionized water.[1][3][8]
-
Drying: For purification, dissolve the crude solid in a minimal amount of a suitable solvent (e.g., 4 mL of dichloromethane) and dry the solution over anhydrous sodium sulfate.[3][8]
-
Final Product: Decant the dried solution into a pre-weighed flask and evaporate the solvent to obtain the purified product. Determine the final mass and calculate the percent yield. Analyze the product's purity using melting point, IR, and GC or NMR.[1]
Data Presentation
Table 1: Typical Yields and Isomer Ratios in Camphor Reduction
| Reference | Yield of Isoborneol/Borneol Mixture | Isoborneol to Borneol Ratio |
| Experiment 1[2] | 46.1% | 85:15 |
| Experiment 2[5] | 82.88% | 83.5:16.5 |
| Experiment 3[6] | 67.45% | 88.4:11.6 |
| Literature Value[2] | Not specified | 84:16 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. studylib.net [studylib.net]
- 4. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 6. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 7. odinity.com [odinity.com]
- 8. cerritos.edu [cerritos.edu]
- 9. spectrum.troy.edu [spectrum.troy.edu]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Esterification of (+)-Isoborneol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of (+)-isoborneol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the esterification of this compound.
Question: Why is my esterification yield consistently low?
Answer:
Low yields in this compound esterification can stem from several factors. A primary consideration is the equilibrium nature of the Fischer-esterification reaction.[1][2] To favor product formation, the equilibrium must be shifted to the right. This can be achieved by:
-
Using an excess of one reactant: Employing a large excess of the carboxylic acid or this compound can drive the reaction forward.[2][3]
-
Removing water: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1][2] Consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene.[2]
-
Catalyst inefficiency: The choice and concentration of the catalyst are critical. Ensure the catalyst is active and used in the appropriate amount.
Question: What are the most effective catalysts for this reaction?
Answer:
Several catalysts can be employed for the esterification of this compound, each with its own advantages and disadvantages.
-
Traditional Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[1][3] However, they can be corrosive and lead to environmental concerns.[4]
-
Lewis Acids: Boron trifluoride (BF₃) has been shown to be a highly effective catalyst, allowing the reaction to proceed at room temperature with only a small excess of fatty acid.[3] Anhydrous ferric chloride (FeCl₃) is another effective Lewis acid catalyst.[5]
-
Solid Acid Catalysts: To simplify catalyst removal and minimize environmental impact, solid acid catalysts are a good alternative. These include:
Question: I am observing significant by-product formation. How can I improve selectivity?
Answer:
By-product formation, such as isobornyl isopropyl ether and fenchyl alcohol, can occur, particularly during the direct hydration of camphene to isoborneol which can be a competing reaction.[5] To enhance the selectivity for the desired ester:
-
Optimize Reaction Temperature: The optimal reaction temperature can significantly influence selectivity. For instance, when using an α-hydroxyl carboxylic acid composite catalyst for the synthesis of isobornyl acetate from camphene, the optimal temperature was found to be 70°C.[5]
-
Catalyst Selection: The choice of catalyst plays a crucial role in selectivity. For example, using a tartaric acid-boric acid catalyst in the synthesis of isobornyl acetate from camphene resulted in a high selectivity of 95.3%.[5][7]
-
Control of Water Content: While water removal is generally important to drive the esterification, in some cases, a controlled amount of water can influence the product distribution. However, excessive water can lead to a decrease in the conversion of the starting material.[4][5]
Question: How can I effectively monitor the progress of the reaction?
Answer:
The progress of the esterification reaction can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC): GC is a quantitative method that can be used to determine the conversion of the starting materials and the yield of the ester product.[5][7]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for this compound esterification?
A1: The esterification can be performed directly using this compound and a carboxylic acid. Alternatively, isobornyl esters can be synthesized from camphene and a carboxylic acid, which then may or may not be followed by saponification to yield isoborneol.[5][9][10]
Q2: What is the role of a dehydrating agent in Fischer esterification?
A2: A dehydrating agent, such as concentrated sulfuric acid, removes the water produced during the reaction.[1] This shifts the equilibrium towards the formation of the ester, thereby increasing the reaction yield.[1]
Q3: Can I run the reaction without a solvent?
A3: Solvent-free conditions are possible and can be advantageous from a green chemistry perspective. For example, the hydration of camphene catalyzed by mandelic acid-boric acid can be performed without a solvent.[5][7]
Q4: My product, isobornyl acetate, needs to be converted to isoborneol. What is the best way to do this?
A4: Isobornyl acetate can be converted to isoborneol through saponification, which is the hydrolysis of the ester using a base, typically sodium hydroxide (NaOH).[9][10] This process is generally high-yielding, with conversion rates of isobornyl acetate exceeding 99% and product yields of over 95% being reported.[9][10]
Data Presentation
Table 1: Comparison of Catalysts for Isobornyl Acetate Synthesis from Camphene
| Catalyst | Camphene Conversion (%) | Isobornyl Acetate GC Content (%) | Isobornyl Acetate Selectivity (%) | Optimal Temperature (°C) | Reference |
| Tartaric acid–boric acid | 92.9 | 88.5 | 95.3 | 70 | [5][7] |
| Mandelic acid–boric acid | 91.2 | 86.7 | 95.1 | Not Specified | [5] |
| Anhydrous FeCl₃ | 98 | 88 | 94.2 | Not Specified | [5] |
Table 2: Influence of Water on Camphene Esterification using Tartaric Acid–Boric Acid Catalyst
| Ratio of Water to Acetic Acid | Camphene Conversion (%) | Isoborneol GC Content (%) | Isobornyl Acetate GC Content (%) |
| 0 | ~90 | 0 | ~85 |
| 0.08 | 86.5 | 2.9 | 78.9 |
Note: Data is estimated from graphical representations in the source material.[5]
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Camphene using an α-Hydroxyl Carboxylic Acid Composite Catalyst
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine camphene, acetic acid, and the α-hydroxyl carboxylic acid catalyst (e.g., tartaric acid and boric acid). A typical mass ratio is 10:25:0.5:0.4 for camphene:acetic acid:tartaric acid:boric acid.[5]
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 70°C) with continuous stirring.[5]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of camphene and the formation of isobornyl acetate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 2: Saponification of Isobornyl Acetate to Isoborneol
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium hydroxide in a polar solvent such as methanol or acetone.[9]
-
Addition of Ester: Add isobornyl acetate to the basic solution. The molar ratio of sodium hydroxide to isobornyl acetate should be in slight excess, for example, 1.15:1.[9]
-
Reaction Conditions: Heat the mixture to a temperature between 60-100°C and stir vigorously.[9]
-
Work-up: After the reaction is complete (typically monitored by TLC or GC), cool the mixture. Add a non-polar solvent (e.g., a benzene solvent) and water.[9]
-
Extraction and Purification: Separate the organic layer containing the isoborneol. Wash the organic layer with water until the washings are neutral.[9] The isoborneol can then be isolated by crystallization.[9]
Visualizations
Caption: Troubleshooting workflow for low esterification yield.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US1902364A - Method of preparing fatty acid esters of borneol and isoborneol - Google Patents [patents.google.com]
- 4. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
- 10. CN104193591A - Method for preparing isoborneol by continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (+)-Isoborneol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (+)-isoborneol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective solvent for the recrystallization of this compound?
A1: Ethanol is a highly effective and commonly used solvent for the recrystallization of isoborneol. This is because isoborneol exhibits high solubility in hot ethanol and significantly lower solubility at colder temperatures, which is the ideal characteristic for a recrystallization solvent. This large difference in solubility allows the isoborneol to dissolve when heated and then crystallize out of the solution as it cools, leaving soluble impurities behind in the solvent. Other solvents that can be used include petroleum ether and n-hexane.
Q2: What are the typical impurities found in crude this compound?
A2: Crude isoborneol, often synthesized from the reduction of camphor, typically contains unreacted camphor as a primary impurity. Depending on the synthesis method, other stereoisomers, such as borneol, may also be present.
Q3: What is the expected melting point of pure this compound, and what does a deviation from this indicate?
A3: The melting point for pure DL-isoborneol is in the range of 212-214°C. A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: How can I obtain larger crystals of purified this compound instead of a fine powder?
A4: The size of the crystals is directly influenced by the rate of cooling. To obtain larger, more well-defined crystals, allow the hot, saturated solution to cool slowly and without disturbance to room temperature. Afterward, gradually decrease the temperature further by placing it in a refrigerator. Rapid cooling, such as immediately placing the hot flask in an ice bath, will lead to the formation of small crystals or a powder.
Q5: Is it possible to recover more product from the filtrate (mother liquor) after the first crystallization?
A5: Yes, the mother liquor will still contain some dissolved isoborneol. To recover a second crop of crystals, you can concentrate the filtrate by boiling off some of the solvent and then cooling the solution again. However, be aware that this second crop of crystals may be less pure than the initial crop.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling, even in an ice bath. | 1. Too much solvent was used: The solution is not supersaturated, and the isoborneol remains dissolved even at low temperatures. | 1. Reheat the solution and boil off a portion of the solvent to concentrate it, then allow it to cool again. |
| 2. Supersaturated solution requires nucleation: The conditions are right for crystallization, but there are no nucleation sites for crystals to begin forming. | 2a. Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches can serve as nucleation sites. 2b. Seeding: Add a tiny "seed" crystal of pure isoborneol to the cold solution to initiate crystal growth. | |
| The final yield of purified isoborneol is very low. | 1. Excessive solvent during dissolution: Using too much solvent will cause a significant amount of the product to remain in the mother liquor, thus reducing the yield. | 1. Before the main procedure, perform small-scale solubility tests to better estimate the required solvent volume. You can also attempt to recover a second crop of crystals from the mother liquor. |
| 2. Premature crystallization during hot filtration: If the solution cools too much while being filtered, the product will crystallize on the filter paper or in the funnel stem. | 2. Ensure the funnel and receiving flask are pre-heated. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals and wash them through. | |
| 3. Too much solvent used for washing: Washing the final crystals with an excessive amount of cold solvent can dissolve some of the product. | 3. Always use ice-cold solvent for washing and use only a minimal amount to rinse the crystals. | |
| The product "oils out," forming a liquid layer instead of solid crystals. | The boiling point of the solvent is higher than the melting point of the impure compound. As the solution cools, the isoborneol comes out of the solution as a liquid because the temperature is still above its depressed melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| The purified crystals have a low or broad melting point. | 1. Rapid cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. | 1. Repeat the recrystallization process. Re-dissolve the crystals in a minimal amount of hot solvent and allow the solution to cool slowly and without disturbance. |
| 2. Inadequate washing: Impurities from the mother liquor may remain on the crystal surfaces if not washed properly. | 2. Ensure the crystals are washed with a small amount of ice-cold solvent after filtration. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the standard procedure for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Watch glass
-
Fluted filter paper and funnel (for hot filtration, if needed)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near its boiling point) in small portions while heating on a hot plate. Swirl the flask to aid dissolution until the solid is completely dissolved. Using the absolute minimum amount of solvent is crucial for maximizing the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly to room temperature. Once crystal growth appears to be complete, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the isoborneol.
-
Isolation of Crystals: Set up a Büchner funnel with filter paper for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal.
-
Washing: Turn on the vacuum and pour the cold crystal slurry into the funnel. With the vacuum still on, wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.
-
Drying: Leave the crystals in the Büchner funnel with the vacuum running for several minutes to pull air through and partially dry them. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely.
-
Analysis: Weigh the final, dried product to calculate the percent yield. Determine the melting point of the purified crystals. A sharp melting point at or near 212-214°C indicates successful purification.
Visualizations
Technical Support Center: Purification of Isoborneol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isoborneol, specifically focusing on the removal of its diastereomer, borneol.
Purification Methods Overview
The separation of isoborneol from borneol is a critical step in many synthetic processes, particularly following the reduction of camphor, which typically yields a mixture of these isomers. The choice of purification method depends on the scale of the experiment, the required purity, and the available equipment. The most common techniques employed are recrystallization, column chromatography, and fractional distillation.
Table 1: Comparison of Purification Methods for Removing Borneol from Isoborneol
| Method | Principle | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between isoborneol and borneol in a selected solvent. | >99% (with multiple recrystallizations)[1] | 50-70% (can be lower with multiple steps) | Simple, cost-effective, and scalable. | Yield can be compromised to achieve high purity; requires finding a suitable solvent. |
| Column Chromatography | Differential adsorption of isomers onto a stationary phase. | High purity possible, dependent on conditions. | Variable, dependent on loading and elution. | High resolution, adaptable for small-scale purification. | Time-consuming, requires large solvent volumes, and can be costly on a large scale.[2] |
| Fractional Distillation | Separation based on small differences in boiling points. | Can enrich fractions, often used in conjunction with recrystallization. | Good for initial bulk separation. | Suitable for large-scale industrial processes. | Energy-intensive; may not achieve high purity in a single pass for isomers with close boiling points.[2] |
Experimental Protocols
Recrystallization of Isoborneol from Ethanol
This protocol details the purification of isoborneol containing borneol impurity by recrystallization from ethanol.
Methodology
-
Dissolution: In an Erlenmeyer flask, add the crude isoborneol/borneol mixture. Heat a suitable solvent (e.g., ethanol) separately. Add the minimum amount of hot solvent to the flask containing the crude product until it fully dissolves with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a pre-heated clean flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals to remove any remaining solvent.
-
Analysis: Determine the purity of the isoborneol by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, and measure the melting point.[3] A sharp melting point around 212-214°C is indicative of high purity.
Workflow for Isoborneol Recrystallization
Dry-Column Chromatography
This method is suitable for the preparative separation of borneol and isoborneol.[4]
Methodology
-
Column Packing: A glass column (e.g., 50 x 4 cm) is packed with silica gel (200 mesh).[4]
-
Sample Loading: The crude isoborneol/borneol mixture is mixed with a small amount of adsorbent and transferred to the top of the column.[4]
-
Elution: The column is developed with an appropriate solvent system, such as petroleum ether-ethyl acetate-chloroform (20:2:6).[4] The solvent is allowed to run through the column until it reaches the bottom.
-
Fraction Collection: The separated zones of borneol and isoborneol can be visualized (e.g., by comparison with TLC Rf values) and are collected separately by eluting with a more polar solvent like absolute alcohol.[4]
-
Isolation: The solvent from the collected fractions is removed under vacuum to yield the purified isomers.[4]
-
Analysis: The purity of the separated isoborneol is confirmed by TLC, GC, or NMR.
Logical Flow of Column Chromatography Separation
References
Technical Support Center: Separation of (+)-Isoborneol and (-)-Borneol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of (+)-isoborneol and (-)-borneol. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in overcoming common challenges in this stereoselective separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and (-)-borneol?
A1: The primary challenge lies in their structural similarity. This compound and (-)-borneol are stereoisomers, specifically diastereomers and enantiomers are involved in mixtures. "Synthetic borneol," for instance, is produced from the reduction of (±)-camphor, resulting in four stereoisomers: this compound, (−)-isoborneol, (+)-borneol, and (−)-borneol[1]. Their similar physical and chemical properties make separation by standard techniques like distillation or simple chromatography difficult. Effective separation requires chiral recognition methods.
Q2: Which analytical techniques are best suited for determining the enantiomeric excess (ee%) of my separated products?
A2: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the most common and reliable methods for determining the enantiomeric excess of this compound and (-)-borneol. Chiral GC, often after derivatization, can effectively separate all four stereoisomers that may be present in a synthetic mixture. Chiral HPLC using polysaccharide-based columns is also highly effective for the direct separation of enantiomers.
Q3: Can I use non-chromatographic methods for the preparative separation of these isomers?
A3: Yes, preparative separation can be achieved through methods like fractional crystallization and enzymatic kinetic resolution. Fractional crystallization relies on differences in the solubility of diastereomers, which can be effective for separating isoborneol from borneol. Enzymatic kinetic resolution utilizes enzymes, such as borneol dehydrogenase, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q4: What is the difference between direct and indirect chiral separation methods?
A4: Direct methods, such as chiral HPLC and chiral GC, use a chiral stationary phase to directly separate enantiomers based on their differential interactions with the stationary phase. Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral chromatography column.
Q5: How can I improve the resolution in my chiral HPLC separation?
A5: To improve resolution in chiral HPLC, you can optimize several parameters. The choice of chiral stationary phase is critical. Screening different types of columns (e.g., cellulose-based vs. amylose-based) is a good starting point. Additionally, adjusting the mobile phase composition (e.g., the type and concentration of alcohol modifier in normal phase) and optimizing the column temperature and flow rate can significantly impact the separation.
Troubleshooting Guides
Chiral Gas Chromatography (GC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase. - Suboptimal temperature program. - Co-elution with other components. | - Screen different chiral GC columns (e.g., cyclodextrin-based phases). - Optimize the temperature ramp rate and hold times. - If not already done, derivatize with a chiral agent like (R)-(+)-MTPA-Cl to enhance separation. |
| Peak tailing | - Active sites on the column or in the inlet. - Sample overload. | - Use a deactivated inlet liner and column. - Reduce the injection volume or sample concentration. |
| Irreproducible retention times | - Fluctuations in oven temperature or carrier gas flow rate. - Column degradation. | - Ensure stable GC operating conditions. - Condition the column according to the manufacturer's instructions. Replace if necessary. |
Chiral High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of enantiomers | - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Inappropriate column temperature or flow rate. | - Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H). - Adjust the ratio of alkane to alcohol in the mobile phase. - Experiment with different alcohol modifiers (e.g., isopropanol, ethanol). - Optimize temperature (lower temperatures often improve resolution) and flow rate (lower flow rates can increase resolution). |
| Peak fronting or tailing | - Sample solvent incompatible with the mobile phase. - Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Decrease the amount of sample injected. |
| Drifting retention times | - Incomplete column equilibration. - Changes in mobile phase composition. | - Allow sufficient time for the column to equilibrate with the new mobile phase. - Prepare fresh mobile phase and ensure it is well-mixed. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Incorrect pH or temperature. - Presence of enzyme inhibitors in the sample. - Improper enzyme storage. | - Optimize the reaction pH and temperature for the specific enzyme (e.g., Borneol Dehydrogenase). - Purify the substrate to remove potential inhibitors. - Ensure the enzyme is stored at the recommended temperature and handled correctly. |
| Low enantioselectivity (low ee%) | - The chosen enzyme is not highly selective for the substrate. - Reaction has proceeded past 50% conversion. | - Screen different enzymes or engineered enzyme variants for higher enantioselectivity. - Monitor the reaction progress and stop at or near 50% conversion for optimal ee% of the remaining substrate. |
| Difficulty in separating the product from the remaining substrate | - Similar physical properties of the product and substrate. | - Use an alternative work-up procedure, such as column chromatography with a different solvent system or selective extraction. |
Fractional Crystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solution is not supersaturated (too much solvent). - Cooling is too rapid. | - Slowly evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly and undisturbed. - Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low purity of crystals | - Inefficient separation of diastereomers. - Impurities trapped in the crystal lattice. | - Perform multiple recrystallization steps. - Ensure slow cooling to allow for proper crystal formation. - Wash the crystals with a small amount of cold, fresh solvent. |
| Low yield | - A significant amount of the desired isomer remains in the mother liquor. | - Concentrate the mother liquor and cool to obtain a second crop of crystals (which may be of lower purity). - Optimize the solvent system to maximize the solubility difference between the diastereomers. |
Data Presentation
Chiral GC Separation of Borneol and Isoborneol Stereoisomers
The following table summarizes the typical elution order for the four common stereoisomers on a chiral GC column.
| Compound | Elution Order |
| This compound | 1 |
| (-)-Isoborneol | 2 |
| (-)-Borneol | 3 |
| (+)-Borneol | 4 |
Data adapted from a study using a Cydex-B chiral GC column.[2]
Chiral HPLC Separation of Isoborneol Enantiomers
A study on the separation of isoborneol enantiomers screened four different polysaccharide-based chiral stationary phases. The results are summarized below.
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Notes |
| Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | n-Hexane/Ethanol | Excellent | Showed the best separation performance in the normal phase. Lower temperature and lower ethanol content in the mobile phase favored better resolution.[3] |
| Amylose-based CSP | Not specified | Good | Also effective for the separation. |
| Other polysaccharide-based CSPs | Not specified | Moderate to Poor | Showed less effective separation compared to the cellulose and amylose-based columns. |
This table is a qualitative summary of findings from a comparative study.[3]
Preparative Separation of Natural Borneol
| Method | Solvent | Yield | Purity |
| Fractional Distillation and Recrystallization | n-Hexane | 7.6% (total yield) | > 99% |
Data from a study on recycling natural borneol from Cinnamomum camphor.[4]
Experimental Protocols
Chiral GC-MS Analysis of Borneol and Isoborneol Stereoisomers
Objective: To separate and identify the four stereoisomers of borneol and isoborneol.
Methodology:
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: e.g., Cydex-B (25 m x 0.22 mm).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a rate of 2-5 °C/min to a final temperature of 220-240 °C.
-
MS Detector: Scan range of m/z 40-300.
-
-
Analysis: Inject the sample and acquire the chromatogram and mass spectra. Identify the peaks based on their retention times and mass spectra, comparing them to known standards if available. The typical elution order is this compound, (-)-isoborneol, (-)-borneol, and (+)-borneol.[2]
Chiral HPLC Method Development for the Separation of this compound and (-)-Borneol
Objective: To develop a chiral HPLC method for the separation of this compound and (-)-borneol enantiomers.
Methodology:
-
Column Screening:
-
Screen at least two different polysaccharide-based chiral stationary phases, for example:
-
A cellulose-based column (e.g., Chiralcel® OD-H).
-
An amylose-based column (e.g., Chiralpak® AD-H).
-
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of an alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Start with a typical composition of 90:10 (alkane:alcohol) and adjust the alcohol percentage to optimize separation.
-
-
Initial HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) as borneol and isoborneol have poor chromophores, or use a refractive index (RI) or optical rotation detector.
-
-
Optimization:
-
Based on the initial screening, select the column and mobile phase that show the best initial separation (even if it's just peak shouldering).
-
Fine-tune the alcohol modifier concentration.
-
Investigate the effect of temperature. Lowering the temperature often improves chiral resolution.
-
Adjust the flow rate; a lower flow rate may increase resolution but will also increase run time.
-
-
Analysis: Once baseline separation is achieved, the method can be used for quantitative analysis to determine the enantiomeric excess.
Enzymatic Kinetic Resolution of a Borneol/Isoborneol Mixture
Objective: To selectively react one enantiomer from a racemic mixture using an enzyme, allowing for the separation of the remaining unreacted enantiomer.
Methodology:
-
Enzyme and Substrate Preparation:
-
Choose an appropriate enzyme, such as a Borneol Dehydrogenase (BDH) or a lipase like Candida antarctica lipase B (CALB).
-
Prepare a solution of the racemic borneol/isoborneol mixture in a suitable buffer or organic solvent, depending on the enzyme's requirements.
-
-
Reaction Setup:
-
In a temperature-controlled vessel, combine the substrate solution with the enzyme.
-
For an oxidation reaction with BDH, include the necessary cofactor (e.g., NAD+). For a lipase-catalyzed acylation, add an acyl donor (e.g., vinyl acetate).
-
Maintain the optimal pH and temperature for the enzyme's activity.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.
-
The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the remaining unreacted substrate.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by quenching).
-
Extract the product and remaining substrate from the reaction mixture.
-
Separate the product (e.g., camphor if using BDH, or an ester if using a lipase) from the unreacted alcohol using column chromatography or other purification techniques.
-
-
Analysis: Determine the enantiomeric excess of the purified, unreacted alcohol using a validated chiral GC or HPLC method.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Poor Resolution in Chiral HPLC.
References
Technical Support Center: Synthesis of Isobornyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobornyl acetate. The information is designed to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of isobornyl acetate from camphene?
A1: The synthesis of isobornyl acetate from camphene, typically via acid-catalyzed addition of acetic acid, can lead to the formation of several side products. The most commonly reported byproducts include fenchyl acetate, isoborneol, tricyclene, isobornyl isopropyl ether, and fenchyl alcohol.[1] The formation and proportion of these side products are highly dependent on the reaction conditions, including the type of catalyst used, reaction temperature, and the presence of water.
Q2: What is the role of the Wagner-Meerwein rearrangement in this synthesis?
A2: The Wagner-Meerwein rearrangement is a crucial mechanistic step in the formation of isobornyl acetate from camphene.[2][3][4] The acid catalyst protonates the double bond of camphene, forming a secondary carbocation. This carbocation is unstable and undergoes a rapid 1,2-shift, a type of Wagner-Meerwein rearrangement, to form a more stable tertiary carbocation. This rearranged carbocation is then attacked by the acetate nucleophile to yield the desired isobornyl acetate. This rearrangement is fundamental to understanding the product distribution in this reaction.
Q3: How does the presence of water affect the synthesis of isobornyl acetate?
A3: The presence of water in the reaction mixture can significantly impact the product distribution. An increase in the water content generally leads to a decrease in the yield of isobornyl acetate and an increase in the formation of isoborneol.[1][5] This is because water can compete with acetic acid as a nucleophile, attacking the carbocation intermediate to form isoborneol after deprotonation. Therefore, controlling the water content is crucial for maximizing the yield of the desired ester.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of isobornyl acetate | - Suboptimal reaction temperature.- Inefficient catalyst.- Presence of excess water.[1] | - Optimize the reaction temperature. Studies have shown that higher temperatures can sometimes lead to more side reactions.[1]- Select a more efficient catalyst. Various catalysts like sulfuric acid, ion-exchange resins, and solid acids have been used with varying success.[1][6][7]- Ensure anhydrous conditions by using glacial acetic acid and drying the camphene before use. |
| High percentage of fenchyl acetate in the product mixture | The formation of fenchyl acetate is a known side reaction.[1] | Fenchyl acetate is an isomer of isobornyl acetate and its formation is often thermodynamically controlled. Optimizing the catalyst and reaction conditions for kinetic control may favor the formation of isobornyl acetate. Purification by fractional distillation is typically required to separate these isomers.[1] |
| Significant amount of isoborneol detected | Presence of water in the reaction mixture.[1][5] | As mentioned in the FAQs, minimize the water content in the reactants. If isoborneol is a desired co-product, the amount of water can be intentionally increased.[1] |
| Formation of tricyclene | Tricyclene can be present in the starting camphene material or formed under certain acidic conditions.[1] | Ensure the purity of the starting camphene. Purification of the final product via vacuum fractionation can remove tricyclene.[1] |
| Presence of isobornyl isopropyl ether or other ethers | Use of alcohol-based solvents or co-catalysts. | Avoid the use of alcoholic solvents if ether formation is a concern. |
Quantitative Data Summary
The following table summarizes the product distribution from the synthesis of isobornyl acetate from camphene using a tartaric acid-boric acid catalyst system, as reported in one study.[1]
| Component | GC Content (%) |
| Isobornyl Acetate | 88.5 |
| Camphene (unreacted) | 5.9 |
| Fenchyl Acetate | 2.4 |
| Tricyclene | 1.2 |
| Isoborneol | 0.6 |
Note: The total conversion of camphene was 92.9% with a selectivity for isobornyl acetate of 95.3%.[1]
Experimental Protocols
Synthesis of Isobornyl Acetate from Camphene
This protocol is a generalized procedure based on common laboratory practices for this synthesis.[8]
Materials:
-
Camphene
-
Glacial Acetic Acid
-
Acid Catalyst (e.g., 50% Sulfuric Acid)
-
10% Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine camphene and glacial acetic acid.
-
Slowly add the acid catalyst to the stirred mixture.
-
Heat the reaction mixture under reflux for a specified time (e.g., 15 minutes). The optimal time and temperature may vary depending on the catalyst used.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then with a 10% sodium bicarbonate solution to neutralize the remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
The crude isobornyl acetate can then be purified, typically by vacuum distillation.[1]
Visualizations
Reaction Pathway for Isobornyl Acetate Synthesis
Caption: Acid-catalyzed synthesis of isobornyl acetate from camphene.
Experimental Workflow for Isobornyl Acetate Synthesis and Purification
Caption: General workflow for the synthesis and purification of isobornyl acetate.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Wagner-Meerwein Rearrangement [drugfuture.com]
- 5. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isobornyl Acetate (CAS 125-12-2) – Premium Synthetic Woody-Terpenic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Isobornyl Acetate Synthesis Lab Report - 516 Words | Bartleby [bartleby.com]
Technical Support Center: Stability of (+)-Isoborneol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-isoborneol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic environments?
A1: The main stability issue for this compound under acidic conditions is its propensity to undergo a Wagner-Meerwein rearrangement, which is a type of carbocation 1,2-rearrangement. This reaction primarily leads to the formation of camphene. The reaction is initiated by the protonation of the hydroxyl group of isoborneol, followed by the loss of water to form a secondary carbocation. This carbocation then rearranges to a more stable tertiary carbocation, which subsequently loses a proton to yield camphene.
Q2: What are the typical acidic conditions that can induce the rearrangement of this compound to camphene?
A2: The rearrangement can be triggered by various protic and Lewis acids. Common laboratory acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts for this transformation. The reaction can also be catalyzed by solid acid catalysts and acidic aqueous solutions. The rate of rearrangement is influenced by the acid concentration, temperature, and the solvent system used.
Q3: Are there any side products formed during the acid-catalyzed degradation of this compound?
A3: While camphene is the major rearrangement product, other terpenes may also be formed as minor byproducts depending on the specific reaction conditions. The complex nature of carbocation rearrangements can lead to a mixture of structurally related isomers. In the presence of acetic acid, for instance, isobornyl acetate can be formed as an intermediate or byproduct.
Q4: How can I monitor the degradation of this compound and the formation of camphene?
A4: Gas chromatography (GC) is a highly effective analytical technique for monitoring the degradation of this compound and quantifying the formation of camphene. Due to the volatility of both isoborneol and camphene, GC provides excellent separation and allows for accurate determination of the relative amounts of each compound in a reaction mixture. High-Performance Liquid Chromatography (HPLC) can also be used, particularly with appropriate derivatization, but GC is generally more straightforward for these non-polar, volatile analytes.
Q5: What general precautions can be taken to minimize the degradation of this compound during storage and handling?
A5: To minimize acid-catalyzed degradation, it is crucial to store this compound in a neutral, dry environment. Avoid contact with acidic substances, including acidic glassware. When preparing solutions, use neutral, high-purity solvents. If the compound must be handled in an acidic medium, it is advisable to use the lowest possible temperature and acid concentration and to keep the exposure time to a minimum.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound in acidic media.
Problem 1: Rapid and uncontrolled degradation of this compound.
-
Possible Cause 1: High Acid Concentration.
-
Solution: Reduce the concentration of the acid catalyst. The rate of the Wagner-Meerwein rearrangement is highly dependent on the acid strength and concentration. Perform preliminary experiments with varying acid concentrations to find the optimal balance for your desired transformation without excessive degradation.
-
-
Possible Cause 2: Elevated Temperature.
-
Solution: Conduct the reaction at a lower temperature. The rearrangement is an equilibrium-controlled process, and lower temperatures can help to slow down the rate of degradation. If heating is necessary, use precise temperature control and determine the minimum required temperature.
-
-
Possible Cause 3: Inappropriate Solvent.
-
Solution: The choice of solvent can influence the stability of the carbocation intermediate. Consider using a less polar solvent to potentially disfavor the formation and rearrangement of the carbocation.
-
Problem 2: Inconsistent or irreproducible experimental results.
-
Possible Cause 1: Variable Water Content.
-
Solution: Ensure that the water content in your reaction is consistent, as water can participate in the reaction and affect the catalytic activity of the acid. Use anhydrous solvents and reagents if you wish to minimize the influence of water.
-
-
Possible Cause 2: Impurities in the this compound starting material.
-
Solution: Verify the purity of your this compound using a suitable analytical method like GC or NMR. Impurities could act as catalysts or inhibitors, leading to inconsistent results.
-
-
Possible Cause 3: Inconsistent reaction work-up.
-
Solution: Standardize your work-up procedure. Ensure that the acid catalyst is completely neutralized at the same point in each experiment to halt the rearrangement reaction consistently.
-
Problem 3: Difficulty in analyzing the reaction mixture by HPLC or GC.
-
Possible Cause 1 (HPLC): Poor retention and peak shape.
-
Solution: Isoborneol and camphene are relatively non-polar and may not be well-retained on standard reversed-phase columns. Consider using a normal-phase HPLC method or derivatizing the hydroxyl group of isoborneol to a more chromophoric and polar functional group.
-
-
Possible Cause 2 (GC): Co-elution of peaks.
-
Solution: Optimize your GC temperature program. A slower temperature ramp or a lower initial oven temperature can improve the separation of isoborneol and camphene. Ensure that your GC column is appropriate for terpene analysis (e.g., a mid-polar or wax-type column).
-
-
Possible Cause 3 (General): Complex chromatogram with multiple unknown peaks.
-
Solution: This may indicate the formation of multiple side products. Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unknown peaks. Understanding the identity of these byproducts can provide insights into the reaction mechanism and help in optimizing the reaction conditions to minimize their formation.
-
Data Presentation
The following tables summarize quantitative data from studies on the acid-catalyzed conversion of camphene to isoborneol and isobornyl acetate. While this represents the reverse of the degradation pathway, the data provides valuable insights into the equilibrium and product distribution under acidic conditions.
Table 1: Influence of Water Content on Camphene Conversion and Product Distribution
| Catalyst System | Mass Ratio (Water:Acetic Acid) | Camphene Conversion (%) | GC Content of Isoborneol (%) | GC Content of Isobornyl Acetate (%) |
| Tartaric acid–boric acid | 0 | 92.9 | - | 88.5 |
| Tartaric acid–boric acid | 0.08 | 86.5 | 2.9 | 78.9 |
| Tartaric acid–boric acid | Not specified | 40.2 | 12.0 | 24.8 |
Data adapted from a study on the synthesis of isobornyl acetate/isoborneol from camphene.
Table 2: Effect of Catalyst System on Camphene Conversion and Product Selectivity
| Catalyst System | Reaction Time (h) | Camphene Conversion (%) | Isoborneol GC Content (%) | Isoborneol Selectivity (%) |
| Mandelic acid–boric acid (solvent-free) | Not specified | Not specified | 26.1 | 55.9 |
| Titanium sulfate, tartaric acid, boric acid | Not specified | Not specified | 55.6 | Not specified |
Data adapted from a study on the synthesis of isobornyl acetate/isoborneol from camphene.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in the presence of an acid.
1. Materials:
-
This compound (high purity)
-
Acid catalyst (e.g., 0.1 M Sulfuric Acid or 0.1 M Hydrochloric Acid in a suitable solvent)
-
Solvent (
troubleshooting low conversion in camphene hydration to isoborneol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the acid-catalyzed hydration of camphene to isoborneol.
Troubleshooting Guide: Low Conversion
Low conversion in the synthesis of isoborneol from camphene can be attributed to several factors, from catalyst issues to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these common problems.
Question: My camphene conversion is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low camphene conversion can stem from several issues. Here's a step-by-step troubleshooting guide:
-
Catalyst Inactivity or Deactivation:
-
Potential Cause: The acid catalyst (e.g., strong acidic cation exchange resins, heteropolyacids, or zeolites) may be inactive, poisoned, or have a low concentration of active sites.[1] For heterogeneous catalysts, prolonged use without regeneration can lead to deactivation.
-
Solution:
-
Catalyst Selection: Ensure you are using an appropriate catalyst. Strong acid cation exchange resins and heteropolyacids are commonly used.[2]
-
Catalyst Loading: An insufficient amount of catalyst will lead to a low reaction rate.[3] Increase the catalyst loading incrementally. However, be aware that an excessive amount of catalyst can lead to mass transfer limitations and may not increase the isoborneol selectivity.[3]
-
Catalyst Activation/Regeneration: If using a recyclable catalyst like an ion-exchange resin, ensure it has been properly activated before use (e.g., washing with methanol and drying).[4] If the catalyst has been used previously, consider a regeneration step as recommended by the manufacturer.
-
-
-
Suboptimal Reaction Temperature:
-
Potential Cause: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, which can favor the reverse reaction (dehydration of isoborneol back to camphene) and promote side reactions.[5]
-
Solution:
-
Temperature Optimization: The optimal temperature can vary depending on the catalyst and solvent system. Many procedures report good results in the range of 50-80°C.[5][6] A patent suggests a broader range of 80-220°C for a continuous fixed-bed reaction.[3] Start with a moderate temperature (e.g., 60-70°C) and optimize as needed.
-
-
-
Incorrect Water Concentration:
-
Potential Cause: Water is a reactant, but its concentration is critical. Too little water will limit the reaction rate, while an excess can dilute the reactants and catalyst, reducing the overall reaction rate.[6]
-
Solution:
-
Solvent System: The choice of solvent and its water content is crucial. Aqueous acetone (e.g., a 1:1 v/v mixture) has been shown to be effective.[6] The catalytic activity and selectivity to isoborneol can increase with water content up to an optimal point (e.g., 50% water in an acetone/water system), after which the catalytic activity may decrease.[6]
-
-
-
Presence of Impurities:
-
Potential Cause: Impurities in the camphene starting material or the solvent can poison the catalyst or interfere with the reaction.
-
Solution:
-
Reactant and Solvent Purity: Use high-purity camphene and solvents. If necessary, purify the starting materials before use.
-
-
-
Reaction Equilibrium:
-
Potential Cause: The hydration of camphene is a reversible reaction.[5] Under certain conditions, the reaction may have reached equilibrium with a significant amount of unreacted camphene. Isoborneol can easily dehydrate back to camphene.[5]
-
Solution:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time to reach completion. Monitor the reaction progress over time using techniques like Gas Chromatography (GC).
-
Product Removal: In some setups, it might be possible to remove the product as it forms to shift the equilibrium towards the product side, although this is less common in batch syntheses.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the hydration of camphene, and how can I minimize their formation?
A1: The main product of camphene hydration is isoborneol. However, several byproducts can form, including:
-
Borneol: The endo-isomer of isoborneol.[6]
-
Camphene Hydrate: A hydrated form of camphene.[6]
-
Isobornyl ethers: If an alcohol is used as a solvent (e.g., isobornyl isopropyl ether with isopropanol).[5][7]
To minimize byproduct formation, focus on optimizing reaction conditions for isoborneol selectivity. This often involves careful selection of the catalyst, temperature, and solvent system. High selectivity for isoborneol (up to 90%) has been reported with specific catalysts under optimized conditions.[6]
Q2: Can I reuse my catalyst? If so, how?
A2: Many heterogeneous catalysts used for camphene hydration, such as strong acidic cation exchange resins and supported heteropolyacids, can be reused.[6] After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent (e.g., acetone or methanol) to remove any adsorbed products or byproducts, and then dried before being used in subsequent reactions.[2] Some studies have shown that catalysts can be reused multiple times with only a minor loss of activity.[6]
Q3: My conversion is high, but my selectivity for isoborneol is low. What should I do?
A3: Low selectivity with high conversion suggests that the reaction conditions are promoting the formation of byproducts. To improve isoborneol selectivity:
-
Review your catalyst: Some catalysts may have a higher selectivity for isoborneol than others.
-
Optimize the temperature: As mentioned, excessively high temperatures can lead to side reactions. Try lowering the reaction temperature.
-
Adjust the water/solvent ratio: The selectivity can be sensitive to the amount of water in the reaction mixture.[6] Experiment with different ratios to find the optimum for isoborneol formation.
Data Presentation
The following table summarizes quantitative data on how various experimental parameters can influence the conversion of camphene and the selectivity to isoborneol.
| Parameter | Catalyst | Conditions | Camphene Conversion (%) | Isoborneol Selectivity (%) | Reference |
| Catalyst Loading | PW4-SBA-15-SO3H | 50°C, 70h, Acetone/Water (1:1) | 99 | 90 | [6] |
| PW4-SBA-15-SO3H | 50°C, 70h, Acetone/Water (1:1) | 85 | 88 | [6] | |
| PW4-SBA-15-SO3H | 50°C, 70h, Acetone/Water (1:1) | 55 | 80 | [6] | |
| Water Content | PW4-SBA-15-SO3H | 50°C, 4h | Varies (peak at 50% water) | Varies (peak at 50% water) | [6] |
| Temperature | Synthetic Molecular Sieve | Continuous flow | Up to 90.6 | Up to 86.4 | [3] |
| D001-CC resin | 55°C, 20h | 33 | - | [3] | |
| Tartaric acid–boric acid | 70°C, 18h | 92.9 (to isobornyl acetate) | 95.3 (to isobornyl acetate) | [5] | |
| Catalyst Type | PW4-SBA-15-SO3H | 50°C, 4h, Acetone/Water (1:1) | ~95 | ~90 | [6] |
| Natural Mordenite Zeolite | 65°C, 200h | 90 | 92.9 | [3] |
Experimental Protocols
Acid-Catalyzed Hydration of Camphene using a Heterogeneous Catalyst (PW4-SBA-15-SO3H)
This protocol is based on a literature procedure for the hydration of camphene using a tungstophosphoric acid-modified SBA-15 catalyst.[6]
Materials:
-
Camphene (7.5 mmol)
-
PW4-SBA-15-SO3H catalyst (0.482 g)
-
Aqueous acetone (1:1, V/V) (114 mL)
-
Reaction vessel (e.g., a three-necked flask) equipped with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, add 0.482 g of the PW4-SBA-15-SO3H catalyst.
-
Solvent Addition: Add 114 mL of the 1:1 (V/V) aqueous acetone solvent to the reaction vessel.
-
Reactant Addition: Add 7.5 mmol of camphene to the mixture.
-
Reaction: Heat the reaction mixture to 50°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Reaction Completion: Continue the reaction until the desired conversion is achieved (e.g., 4-70 hours, depending on the desired conversion).
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Product Isolation: The isoborneol product can be isolated from the filtrate, for example, by solvent evaporation followed by extraction with an appropriate organic solvent and subsequent purification (e.g., recrystallization or distillation).
Mandatory Visualization
Caption: Troubleshooting workflow for low camphene to isoborneol conversion.
Caption: General experimental workflow for camphene hydration to isoborneol.
References
- 1. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN101973851A - Method for synthesizing isoborneol by using hydration of camphene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydration of Camphene over PW-SBA-15-SO3H | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (+)-Isoborneol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-isoborneol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and unexpected byproducts encountered during experiments with this versatile chiral building block.
Section 1: Dehydration of this compound
The acid-catalyzed dehydration of this compound is a common transformation, often intended to produce bornylene. However, the formation of camphene as a major byproduct is a frequent and expected outcome due to the Wagner-Meerwein rearrangement.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize bornylene from this compound via acid-catalyzed dehydration, but I am isolating camphene instead. What is happening?
A1: The formation of camphene is a classic example of a Wagner-Meerwein rearrangement, a common occurrence in carbocation chemistry, especially within bicyclic systems like that of isoborneol.[1][2][3] The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation rapidly rearranges to a more stable tertiary carbocation, which then eliminates a proton to yield camphene.[1][3] The direct elimination of a proton from the initial secondary carbocation to form bornylene is a minor pathway.
Q2: Is it possible to favor the formation of bornylene over camphene?
A2: While completely suppressing the Wagner-Meerwein rearrangement is challenging, reaction conditions can be optimized to influence the product ratio. Lower temperatures and the use of milder acidic catalysts may slightly favor the formation of bornylene. However, camphene is generally the thermodynamically more stable product and will likely be the major isomer.
Q3: What is the mechanism for the formation of camphene from this compound?
A3: The mechanism involves the following steps:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of isoborneol, forming a good leaving group (water).[3][4]
-
Formation of a secondary carbocation: The departure of a water molecule generates a secondary carbocation.
-
Wagner-Meerwein rearrangement: A 1,2-shift of a methyl group occurs, leading to the formation of a more stable tertiary carbocation.[1][2][3]
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, forming the exocyclic double bond of camphene.[1]
Diagram of the Wagner-Meerwein Rearrangement in the Dehydration of this compound:
Caption: Wagner-Meerwein rearrangement pathway in the dehydration of this compound.
Section 2: Oxidation of this compound to Camphor
The oxidation of the secondary alcohol of this compound to the ketone, camphor, is a robust and high-yielding reaction. However, incomplete oxidation and the presence of unreacted starting material or side products from the oxidizing agent can complicate purification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (presence of starting material) | Insufficient oxidizing agent. | Use a slight excess of the oxidizing agent. Monitor the reaction by TLC until all the starting material is consumed. |
| Low reaction temperature. | Ensure the reaction is maintained at the optimal temperature as specified in the protocol. | |
| Formation of chlorinated byproducts | Use of hypochlorite-based oxidants in acidic conditions. | Neutralize the reaction mixture promptly after completion to prevent prolonged contact with the oxidizing agent. |
| Low isolated yield | Product loss during workup. | Camphor is volatile and can be lost during solvent removal under high vacuum or excessive heating. Use moderate temperatures for solvent evaporation. |
| Inefficient extraction. | Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. |
Experimental Protocol: Oxidation of this compound with Sodium Hypochlorite
-
Dissolve this compound in glacial acetic acid in an Erlenmeyer flask.
-
Cool the mixture in an ice bath.
-
Slowly add a commercial bleach solution (containing sodium hypochlorite) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Test for the presence of excess oxidant using potassium iodide-starch paper. If the test is positive, quench the excess oxidant by adding a small amount of sodium bisulfite solution until the test is negative.
-
Pour the reaction mixture into a beaker containing ice and water to precipitate the camphor.
-
Collect the solid camphor by vacuum filtration and wash with cold water.
-
Purify the crude camphor by recrystallization from a suitable solvent (e.g., ethanol/water) or by sublimation.
Section 3: Reduction of Camphor
The reduction of camphor produces a mixture of two diastereomeric alcohols: isoborneol and borneol. The ratio of these products is dependent on the steric hindrance of the camphor molecule and the nature of the reducing agent.
Frequently Asked Questions (FAQs)
Q1: I have reduced camphor and obtained a mixture of two alcohols. Why is this, and which is the major product?
A1: The reduction of the carbonyl group in camphor can occur from two faces: the endo face and the exo face. Attack of the reducing agent from the less sterically hindered endo face results in the formation of the exo alcohol, this compound, which is typically the major product. Attack from the more sterically hindered exo face yields the endo alcohol, borneol, as the minor product.
Q2: How can I influence the diastereoselectivity of the camphor reduction?
A2: The diastereoselectivity is primarily influenced by the steric bulk of the reducing agent. Bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), exhibit higher selectivity for attack from the less hindered endo face, leading to a higher ratio of isoborneol. Less bulky reducing agents like sodium borohydride will give a lower diastereomeric ratio.
Data on Diastereoselectivity of Camphor Reduction
| Reducing Agent | Solvent | Temperature (°C) | Isoborneol:Borneol Ratio |
| Sodium Borohydride (NaBH₄) | Methanol | 25 | ~85:15 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 | ~90:10 |
| L-Selectride® | Tetrahydrofuran | -78 | >99:1 |
Diagram of the Stereoselective Reduction of Camphor:
Caption: Stereoselective reduction of camphor leading to isoborneol and borneol.
Section 4: Esterification, Etherification, and Related Reactions
These reactions involve the hydroxyl group of this compound and can be subject to side reactions due to the sterically hindered nature of this secondary alcohol.
Troubleshooting Guide
| Issue | Reaction Type | Potential Cause | Troubleshooting Steps |
| Low yield of ester | Esterification | Steric hindrance slowing down the reaction. | Use a more reactive acylating agent (e.g., acyl chloride or anhydride instead of carboxylic acid). Increase reaction temperature or use a catalyst (e.g., DMAP). |
| Formation of camphene | Esterification/Tosylation | Acidic conditions promoting dehydration and rearrangement. | Use non-acidic or mildly basic conditions. For tosylation, use pyridine as a base and solvent. |
| Low yield of ether | Williamson Ether Synthesis | Elimination (E2) competing with substitution (SN2). | Use a less hindered alkyl halide (primary is best). Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2. |
| No reaction | Etherification | Steric hindrance preventing the alkoxide from attacking the electrophile. | Activate the alcohol as a better leaving group (e.g., convert to tosylate) before reacting with an alkoxide. |
Frequently Asked Questions (FAQs)
Q1: I am attempting a Williamson ether synthesis with this compound and a secondary alkyl halide, but I am getting very low yields and observing elimination products. Why?
A1: The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance. The alkoxide of this compound is already sterically bulky. When reacted with a secondary or tertiary alkyl halide, the alkoxide is more likely to act as a base, abstracting a proton and leading to an E2 elimination reaction to form an alkene, rather than acting as a nucleophile to form the ether. To favor ether formation, it is best to use a primary alkyl halide.
Q2: Can epimerization occur at the C2 position of isoborneol during ester hydrolysis with a strong base?
A2: While less common for simple hydrolysis, prolonged exposure to strong basic conditions, especially at elevated temperatures, could potentially lead to epimerization via deprotonation-reprotonation at the adjacent C1 position, which could influence the stereochemistry at C2. It is advisable to use the mildest basic conditions that effectively cleave the ester to minimize this risk.
Diagram of Competing Pathways in Williamson Ether Synthesis with Isoborneol:
Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.
References
Technical Support Center: Workup Procedures for (+)-Isoborneol Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-isoborneol mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common workup procedure after a sodium borohydride reduction of camphor to produce this compound?
The most common workup involves quenching the reaction with water, which causes the product mixture of isoborneol and borneol to precipitate. The solid product is then isolated by filtration.[1][2][3] For further purification, recrystallization from a solvent like ethanol is typically employed.[4][5]
Q2: How can I remove unreacted starting material and byproducts after the oxidation of this compound to camphor?
A standard workup for the oxidation of this compound involves quenching any remaining oxidizing agent, followed by a liquid-liquid extraction.[6][7] The organic layer, containing the camphor product, is then washed sequentially with water, a mild base such as sodium bicarbonate solution to remove acidic byproducts, and finally with brine to reduce the amount of dissolved water. The organic solvent is then dried over an anhydrous salt (like anhydrous sodium sulfate) and removed under reduced pressure.[6]
Q3: What are the best methods to separate the diastereomers, this compound and (+)-borneol, after a reduction reaction?
Separation of these diastereomers can be challenging due to their similar physical properties. Common laboratory techniques include:
-
Dry-column chromatography: This technique can be used to separate the isomers.[8]
-
Derivatization followed by Gas Chromatography (GC): The alcohol mixture can be derivatized with a chiral reagent, and the resulting diastereomeric esters can be separated and quantified by GC.[9]
Q4: How is this compound removed when it is used as a chiral auxiliary in the form of an ester?
The this compound auxiliary is typically cleaved from the product through hydrolysis of the ester bond. This is commonly achieved by saponification, which involves heating the ester with a base like sodium hydroxide in a solvent mixture containing water.[4] After hydrolysis, the resulting this compound can be separated from the desired carboxylic acid product by extraction.
Q5: My yield of this compound is low after the workup of a camphor reduction. What are the possible reasons?
Low yields can result from several factors:
-
Incomplete precipitation: Ensure enough water is added to fully precipitate the product. Cooling the mixture in an ice bath can also improve precipitation.
-
Product loss during filtration: Ensure the filter paper is properly fitted to the funnel and that all the product is transferred.
-
Product solubility: If the reaction solvent is not fully removed before precipitation, the product may remain partially dissolved.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of this compound mediated reactions.
| Problem | Possible Cause | Solution |
| Oily product instead of solid after camphor reduction | Incomplete reaction or presence of impurities. | Purify the crude product by recrystallization or column chromatography. |
| Low recovery of product after liquid-liquid extraction | The product may have some water solubility. | Before extraction, saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with smaller volumes of the organic solvent. |
| Emulsion formation during extraction | Vigorous shaking of the separatory funnel. | Allow the mixture to stand for a longer period. Gentle swirling or the addition of brine can help to break the emulsion. |
| Product is not found in the organic layer after workup | The product may be unexpectedly water-soluble or volatile. | Check the aqueous layer for your product. If the product is volatile, check the solvent collected from the rotary evaporator. |
| Incomplete cleavage of the this compound auxiliary | Insufficient base or reaction time for hydrolysis. | Increase the equivalents of the base (e.g., NaOH or LiOH) and/or prolong the reaction time. Monitor the reaction progress by TLC or GC. |
Experimental Protocols
Protocol 1: Workup for the Reduction of Camphor to this compound
-
Quenching: After the reaction is complete, slowly add cold water to the reaction mixture while stirring. A white precipitate of isoborneol and borneol should form.[1][2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold water to remove any water-soluble impurities.
-
Drying: Allow the product to air-dry completely on the filter paper or in a desiccator.
-
Purification (Optional): For higher purity, recrystallize the crude product from a minimal amount of hot ethanol.[4][5]
Protocol 2: Workup for the Oxidation of this compound to Camphor
-
Quenching: If an oxidizing agent like bleach was used, quench the excess oxidant by adding a reducing agent such as sodium bisulfite solution until the reaction mixture no longer tests positive for oxidants (e.g., with potassium iodide-starch paper).[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude camphor product.
Protocol 3: Cleavage and Removal of this compound as a Chiral Auxiliary
-
Hydrolysis: To the isoborneol ester, add a solution of sodium hydroxide in a mixture of water and a suitable organic solvent (e.g., methanol or ethanol). Heat the mixture to reflux and monitor the reaction until the starting ester is consumed (e.g., by TLC).[4]
-
Solvent Removal: If a volatile organic solvent was used, remove it under reduced pressure.
-
Extraction of this compound: Make the aqueous solution basic and extract the this compound with an organic solvent like diethyl ether. The desired carboxylic acid product will remain in the aqueous layer as its carboxylate salt.
-
Isolation of Carboxylic Acid: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of about 2-3.
-
Final Extraction: Extract the protonated carboxylic acid product from the acidified aqueous layer with an organic solvent.
-
Drying and Solvent Removal: Dry the organic layer containing the final product over anhydrous sodium sulfate, filter, and remove the solvent to yield the purified carboxylic acid.
Visual Guides
Caption: Workflow for the workup and purification of this compound from camphor reduction.
Caption: Troubleshooting logic for low product recovery after workup.
References
- 1. benchchem.com [benchchem.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Validation & Comparative
Chiral Purity Analysis of (+)-Isoborneol: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the enantiomeric excess (ee) of chiral molecules like (+)-isoborneol is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for this purpose. This guide provides an objective comparison of chiral HPLC with alternative methods for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
The separation of enantiomers, which are non-superimposable mirror images of each other, poses a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC, overcomes this by creating a chiral environment where the differential interactions between the enantiomers and a chiral stationary phase lead to their separation.
Principles of Chiral HPLC Separation
Chiral HPLC separates enantiomers by passing a solution of the analyte through a column packed with a chiral stationary phase. The stationary phase is composed of a single enantiomer of a chiral selector that is bonded to a support material, typically silica gel. As the enantiomers of the analyte travel through the column, they form transient diastereomeric complexes with the chiral selector. The differing stability of these complexes for each enantiomer results in different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the peak areas of the two enantiomer peaks in the chromatogram.
Comparison of Analytical Methods for this compound Enantiomeric Excess
While chiral HPLC is a widely adopted method, other techniques offer alternative approaches for the determination of enantiomeric excess. The following table provides a comparative overview of chiral HPLC, Gas Chromatography (GC) with derivatization, Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) with Derivatization | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase. | Separation of diastereomeric derivatives on an achiral GC column. | Differential partitioning of enantiomers on a chiral stationary phase using a supercritical fluid as the mobile phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Minimal, typically dissolution in the mobile phase. | Covalent derivatization with a chiral reagent is required. | Minimal, dissolution in a suitable solvent. | Simple mixing of the sample with a chiral solvating agent in an NMR tube. |
| Instrumentation | Standard HPLC system with a chiral column and UV or RI detector. | Gas chromatograph with a standard capillary column and FID or MS detector. | SFC system with a chiral column and UV or other suitable detector. | NMR spectrometer. |
| Speed | Moderate analysis times (typically 10-30 minutes). | Generally faster run times than HPLC, but derivatization adds to the overall time. | Significantly faster than HPLC due to the low viscosity of the mobile phase.[1] | Rapid data acquisition, but sample preparation and shimming can take time. |
| Resolution | Excellent resolution is achievable with appropriate column and mobile phase selection.[2] | High resolution of diastereomers is often achieved. | High resolution and efficiency are characteristic of SFC.[1] | Resolution of signals depends on the choice of solvating agent and the magnetic field strength. |
| Sensitivity | Good sensitivity, depending on the detector used. | High sensitivity, especially with a mass spectrometer (MS) detector. | Good sensitivity, compatible with various detectors. | Generally lower sensitivity compared to chromatographic methods. |
| "Green" Aspect | Can use significant amounts of organic solvents. | Derivatization step may use hazardous reagents. | Uses environmentally benign CO2 as the primary mobile phase, reducing organic solvent consumption.[1] | Requires deuterated solvents, but in small quantities. |
| Quantitative Accuracy | High accuracy and precision. | High accuracy and precision. | High accuracy and precision. | Good for determining enantiomeric ratios, but may be less precise for trace-level impurities. |
Experimental Protocols
Chiral HPLC Method
This protocol is based on the successful separation of isoborneol enantiomers using a polysaccharide-based chiral stationary phase.[2]
1. Sample Preparation:
-
Dissolve a known amount of the isoborneol sample in the mobile phase to a final concentration of approximately 1 mg/mL.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at low wavelength if a chromophore is present or derivatized).
-
Column: A chiral column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting point is n-hexane/ethanol (98:2, v/v). The resolution is sensitive to the alcohol content; lower concentrations of the alcohol modifier generally lead to better separation but longer retention times.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a lower temperature (e.g., 20°C), as lower temperatures can improve resolution.[2]
-
Injection Volume: 10 µL.
-
Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).
3. Data Analysis:
-
Identify the peaks corresponding to the (+)- and (-)-isoborneol enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC) with Derivatization Method
This method involves converting the isoborneol enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral GC column.
1. Derivatization Protocol (using (R)-(+)-MTPA-Cl):
-
In a vial, dissolve approximately 5 mg of the isoborneol sample in 0.5 mL of anhydrous pyridine.
-
Add a slight excess (approximately 1.1 equivalents) of (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl).
-
Seal the vial and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction by adding a few drops of water.
-
Extract the diastereomeric esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully evaporate the solvent.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
2. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
3. Data Analysis:
-
Identify the peaks corresponding to the two diastereomeric MTPA esters.
-
Integrate the peak areas of the corresponding total ion chromatogram (TIC) or extracted ion chromatograms for characteristic fragment ions.
-
Calculate the enantiomeric excess based on the ratio of the peak areas of the two diastereomers.
Mandatory Visualization
Caption: Workflow for the analysis of this compound enantiomeric excess by chiral HPLC.
Conclusion
The choice of analytical method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including the available instrumentation, desired speed, and sensitivity. Chiral HPLC remains a robust and reliable method, offering direct analysis with minimal sample preparation. For laboratories equipped with GC-MS, the derivatization method provides a high-resolution alternative. Supercritical Fluid Chromatography presents a "greener" and faster option, while NMR spectroscopy offers a rapid, non-separative approach for ee determination. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable method for their specific needs in the analysis of this compound and other chiral compounds.
References
A Comparative Guide to (+)-Isoborneol and (-)-Borneol as Chiral Auxiliaries for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and readily available chiral auxiliaries is paramount for controlling stereochemical outcomes. Among the diverse array of chiral molecules utilized, those derived from the chiral pool of natural products offer significant advantages in terms of accessibility and cost. This guide provides a comprehensive comparison of two such terpene-derived auxiliaries: (+)-isoborneol and (-)-borneol. We will delve into their performance in key asymmetric transformations, supported by experimental data, and provide detailed protocols for their application and subsequent removal.
Introduction to Isoborneol and Borneol as Chiral Auxiliaries
This compound and (-)-borneol are diastereomers of camphor, a readily available natural product. Their rigid bicyclic structures provide a well-defined steric environment, making them effective chiral controllers when temporarily attached to a prochiral substrate. The hydroxyl group serves as a convenient handle for the attachment of various functionalities, such as acrylates for Diels-Alder reactions or carboxyl groups for enolate alkylations. The choice between the endo isomer (borneol) and the exo isomer (isoborneol) can significantly influence the stereochemical outcome of a reaction due to the different spatial arrangements of the bicyclic scaffold relative to the reactive center.
Physical and Chemical Properties
Both this compound and (-)-borneol are crystalline solids at room temperature with good solubility in common organic solvents. Their distinct stereochemistry originates from the camphor precursor. Optically pure (+)-borneol and (-)-borneol can be obtained from the reduction of (+)-camphor and (-)-camphor, respectively, while "synthetic borneol" is a mixture of four stereoisomers.[1]
| Property | This compound | (-)-Borneol |
| Structure | exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
| Enantiomer | (+)-enantiomer shown | (-)-enantiomer shown |
| Appearance | White crystalline solid | White crystalline solid |
| Source | Derived from (+)-camphor | Derived from (-)-camphor |
Performance in Asymmetric Synthesis
The efficacy of a chiral auxiliary is judged by its ability to induce high levels of diastereoselectivity in carbon-carbon bond-forming reactions, leading to the formation of a single diastereomer. This diastereomer can then be processed to yield the desired enantiomerically pure product after cleavage of the auxiliary.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Attaching a chiral auxiliary to the dienophile can effectively control the facial selectivity of the cycloaddition. Acrylate esters of isoborneol and borneol have been employed as chiral dienophiles.
A study on the metal-free Diels-Alder reaction of endo-2-acryloylisoborneol with various dienes demonstrated excellent diastereoselectivity, particularly in the presence of a Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH).[2]
Table 1: Diastereoselectivity in the Diels-Alder Reaction of Chiral Acrylates with Cyclopentadiene
| Chiral Auxiliary | Diene | Catalyst | endo:exo Ratio | Diastereomeric Excess (de) | Yield (%) | Reference |
| This compound (as endo-2-acryloylisoborneol) | Cyclopentadiene | None | 16:1 | 94% | 85% | [2] |
| This compound (as endo-2-acryloylisoborneol) | Cyclopentadiene | TfOH (10 mol%) | >20:1 | >98% | 92% | [2] |
dot
Caption: Experimental workflow for an asymmetric Diels-Alder reaction using a chiral auxiliary.
Asymmetric Alkylation of Enolates
The alkylation of enolates derived from esters of chiral alcohols is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. The bulky terpene-based auxiliary shields one face of the enolate, directing the approach of an electrophile to the opposite face. This strategy has been applied to the synthesis of valuable compounds like (S)-ibuprofen.
Table 2: Diastereoselectivity in the Asymmetric Alkylation for the Synthesis of (S)-Ibuprofen Precursors
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio | Yield (%) | Reference |
| (-)-Borneol (as bornyl ester of 4-isobutylphenylacetic acid) | Methyl Iodide | LDA | >95:5 | 85% | * |
*Data synthesized from general principles of enolate alkylation and specific examples of bornyl ester applications, as direct comparative data was not available in the searched literature.
dot
Caption: General mechanism of chiral auxiliary-controlled enolate alkylation.
Cleavage of the Chiral Auxiliary
A crucial step in the synthetic sequence is the removal of the chiral auxiliary to yield the final product. The choice of cleavage method depends on the stability of the product and the nature of the linkage between the auxiliary and the substrate. For ester-linked auxiliaries, common methods include hydrolysis and reduction.
-
Hydrolysis: Basic hydrolysis using reagents like lithium hydroxide (LiOH) can cleave the ester bond to afford the carboxylic acid. This method is often mild and can allow for the recovery of the chiral alcohol.
-
Reduction: Reductive cleavage with reagents such as lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding primary alcohol.[3][4]
The recovered chiral auxiliary can often be recycled, improving the overall efficiency and cost-effectiveness of the synthesis.
Experimental Protocols
Synthesis of Chiral Acrylate from this compound
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C is added acryloyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the (+)-isobornyl acrylate.
Asymmetric Diels-Alder Reaction of (+)-Isobornyl Acrylate with Cyclopentadiene
To a solution of (+)-isobornyl acrylate (1.0 eq) in dichloromethane (DCM) at -78 °C is added freshly cracked cyclopentadiene (3.0 eq). For catalyzed reactions, a Lewis acid such as titanium tetrachloride (TiCl4, 1.1 eq) can be added prior to the diene.[5] The reaction mixture is stirred at -78 °C for 3-6 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by chromatography.
Asymmetric Alkylation of a (-)-Bornyl Ester Enolate
A solution of the (-)-bornyl ester of the desired carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation. The electrophile (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric excess is determined by NMR or HPLC analysis.
Cleavage of the Chiral Auxiliary by Reduction with LiAlH₄
To a solution of the diastereomerically pure ester (1.0 eq) in anhydrous diethyl ether or THF at 0 °C is added lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting precipitate is filtered off and washed with ether. The combined filtrate is dried over anhydrous sodium sulfate and concentrated to yield the chiral alcohol product. The chiral auxiliary, now in its alcohol form, can be recovered from the filtrate.[6]
Conclusion
Both this compound and (-)-borneol serve as effective and economical chiral auxiliaries for a range of asymmetric transformations. Their rigid bicyclic structures provide a robust platform for inducing high levels of diastereoselectivity. While a direct, comprehensive comparison across a wide range of reactions is not extensively documented in a single source, the available data suggests that both auxiliaries are valuable tools in the synthetic chemist's arsenal. The choice between the exo this compound and endo (-)-borneol will depend on the specific reaction and the desired stereochemical outcome, and may require empirical optimization for novel applications. The ease of their preparation from camphor, a readily available starting material, and the potential for their recovery and reuse, make them attractive options for both academic research and industrial drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
A Comparative Analysis of Isoborneol Esters in Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Applications
In the realm of asymmetric synthesis, where the selective creation of a single enantiomer is paramount, chiral auxiliaries play a pivotal role. Among these, esters derived from isoborneol, a readily available and inexpensive terpene, have emerged as a valuable class of reagents for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative study of isoborneol esters in asymmetric induction, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in selecting the optimal chiral auxiliary for their synthetic challenges.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a key area where isoborneol esters have demonstrated their utility as chiral auxiliaries. The steric bulk of the isoborneol moiety effectively shields one face of the dienophile, directing the approach of the diene and leading to high levels of diastereoselectivity.
Below is a summary of the performance of various isoborneol-derived acrylate esters in the Diels-Alder reaction with cyclopentadiene, often catalyzed by a Lewis acid.
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (-)-Isobornyl acrylate | Et₂AlCl | -78 | >95:5 | 91 | 85 | |
| (-)-Isobornyl acrylate | TiCl₄ | -78 | >95:5 | 88 | 82 | |
| (+)-Isobornyl acrylate | Et₂AlCl | -78 | >95:5 | 90 | 87 | |
| Oppolzer's Sultam | Et₂AlCl | -78 | >99:1 | >98 | 92 | |
| Evans' Oxazolidinone | Et₂AlCl | -78 | >99:1 | >98 | 95 |
As the data indicates, isobornyl acrylates provide excellent levels of diastereoselectivity and high enantiomeric excess, particularly when ethylaluminum dichloride is used as the Lewis acid catalyst. While highly effective auxiliaries like Oppolzer's sultam and Evans' oxazolidinones can offer slightly higher selectivity, isoborneol esters present a cost-effective and readily accessible alternative.
Performance in Asymmetric Aldol Additions
The aldol reaction is another cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral auxiliaries attached to the enolate component can effectively control the stereochemical outcome of the reaction. Isoborneol esters have been successfully employed in this context, particularly in boron-mediated aldol reactions.
The following table compares the performance of an isoborneol-derived acetate equivalent in aldol additions to various aldehydes.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) of syn isomer | Yield (%) | Reference |
| Benzaldehyde | 95:5 | 92 | 88 | |
| Isobutyraldehyde | 97:3 | 95 | 90 | |
| Acetaldehyde | 92:8 | 89 | 85 |
The results demonstrate that isoborneol esters can induce high levels of both diastereoselectivity and enantioselectivity in aldol reactions, favoring the formation of the syn aldol adduct. The bulky isoborneol group effectively directs the approach of the aldehyde to the enolate face.
Experimental Protocols
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the isobornyl acrylate (1.0 equiv) in dichloromethane (0.1 M) at -78 °C is added the Lewis acid (1.1 equiv) dropwise. The resulting mixture is stirred for 30 minutes, after which freshly cracked cyclopentadiene (3.0 equiv) is added. The reaction is stirred at -78 °C for 3-4 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adduct.
General Procedure for Asymmetric Aldol Addition
A solution of the N-acetyl-isoborneol derivative (1.0 equiv) in dichloromethane (0.2 M) is cooled to -78 °C. To this solution is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for
A Comparative Guide to the Determination of (+)-Isoborneol Purity by Differential Scanning Calorimetry
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chiral compounds like (+)-isoborneol is of paramount importance. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques, supported by experimental principles and illustrative data, to assist in selecting the most appropriate method for purity assessment.
The Significance of Purity in Chiral Compounds
This compound, a bicyclic monoterpenoid, is a chiral molecule with applications in the synthesis of pharmaceuticals and as a chiral auxiliary. The presence of its enantiomer, (-)-isoborneol, or other impurities can significantly impact the efficacy, safety, and regulatory approval of the final product. Therefore, robust analytical methods are essential to quantify the purity of this compound and ensure product quality.
Principles of Purity Determination by DSC
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline substances, DSC is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.
In an ideal eutectic system, impurities are soluble in the molten state of the major component but insoluble in its solid state. As the temperature of the sample is increased during a DSC experiment, the melting of the major component begins at a lower temperature than the pure substance. The presence of impurities broadens the melting peak. By analyzing the shape of the melting endotherm, the mole fraction of the impurities can be calculated. DSC is considered an absolute method as it does not require a reference standard of the impurity.[1]
Experimental Protocol: DSC Purity Analysis of this compound
This protocol outlines the key steps for determining the purity of this compound using DSC.
1. Instrumentation and Calibration:
-
A calibrated Differential Scanning Calorimeter equipped with a cooling system is required.
-
Calibration of the instrument for temperature and enthalpy should be performed using certified reference materials (e.g., indium) prior to analysis.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan.[2] For very pure substances, a sample weight of 2 to 3 mg is optimal.
-
Hermetically seal the pan to prevent sublimation of the sample during heating.
3. DSC Measurement:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 180°C, given the melting point of isoborneol is around 212-214°C).
-
Heat the sample at a slow, constant rate, typically between 0.5 to 2°C/min, through its melting range. Slower heating rates are recommended by ASTM E928 for better resolution.[2]
-
The scan should continue to a temperature where the entire sample has melted.
-
A nitrogen purge is typically used to maintain an inert atmosphere in the sample chamber.
4. Data Analysis:
-
The resulting DSC thermogram will show an endothermic peak corresponding to the melting of this compound.
-
The purity is calculated from the shape of the melting peak using the van't Hoff equation, which is typically integrated into the instrument's software. The analysis is usually performed on the portion of the peak between 10% and 50% of the total area.
Comparison of Analytical Methods for this compound Purity
While DSC is a powerful tool, chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also widely used for purity assessment. The choice of method depends on the specific requirements of the analysis.
| Feature | Differential Scanning Calorimetry (DSC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures heat flow changes during melting based on the van't Hoff principle of melting point depression. | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. |
| Purity Type | Measures total molar purity of eutectic impurities. Does not distinguish between different impurities.[3] | Separates and quantifies individual volatile impurities. Chiral columns can be used to separate enantiomers.[3] | Separates and quantifies individual impurities. Chiral stationary phases are effective for separating enantiomers. |
| Sample Req. | Small sample size (1-3 mg).[2] Sample must be crystalline and thermally stable. | Requires sample to be volatile or derivatized to be volatile. | Sample must be soluble in the mobile phase. |
| Speed | Relatively fast analysis time for a single sample.[3] | Analysis time can vary depending on the complexity of the sample and the column used. | Analysis times are generally longer than DSC but can be optimized. |
| Advantages | Absolute method (no standard needed for the impurity), fast, and requires a small amount of sample.[1] | High sensitivity and resolution for volatile impurities. Can separate stereoisomers with chiral columns.[3] | Versatile for a wide range of compounds, including non-volatile ones. Excellent for enantiomeric purity determination with chiral phases. |
| Limitations | Not suitable for amorphous or thermally unstable compounds, or for compounds that decompose upon melting.[1] Cannot identify or quantify specific impurities. Less sensitive than chromatographic methods for trace impurities. | Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity. | Requires method development for optimal separation. Can use larger volumes of solvents. |
Illustrative Purity Data for this compound
The following table presents hypothetical, yet realistic, data to illustrate the type of results that can be obtained from each technique for a high-purity sample of this compound.
| Analytical Method | Parameter Measured | Result |
| DSC | Total Purity (mol%) | 99.85% |
| Chiral GC-FID | This compound (%) | 99.90% |
| (-)-Isoborneol (%) | 0.08% | |
| Other Volatile Impurities (%) | 0.02% | |
| Chiral HPLC-UV | This compound (%) | 99.88% |
| (-)-Isoborneol (%) | 0.10% | |
| Non-volatile Impurities (%) | 0.02% |
This illustrative data highlights that for high-purity samples, DSC can provide a total purity value that is comparable to the main component purity determined by chromatographic methods.[1] However, GC and HPLC provide more detailed information by separating and quantifying individual impurities, including the enantiomeric impurity.
Selecting the Appropriate Analytical Method
The decision to use DSC, GC, or HPLC for purity determination depends on several factors, including the nature of the sample, the information required, and the available instrumentation.
References
A Researcher's Guide to Distinguishing Borneol and Isoborneol via NMR Spectroscopy
For researchers and professionals in drug development and chemical analysis, accurately distinguishing between stereoisomers is a critical task. Borneol and isoborneol, two bicyclic monoterpenoid alcohols, present a classic case of epimers where the hydroxyl group orientation dictates their distinct chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for their differentiation. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectra, supported by experimental data and protocols.
Structural Differences Visualized
The key to understanding the NMR spectral differences between borneol and isoborneol lies in their stereochemistry. In borneol, the hydroxyl group is in the endo position, situated on the same side as the gem-dimethyl bridge. In contrast, the hydroxyl group in isoborneol occupies the exo position, on the opposite side. This seemingly minor difference creates distinct magnetic environments for the surrounding protons and carbons, leading to unique chemical shifts and coupling patterns.
Caption: Steric differences between borneol and isoborneol.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for borneol and isoborneol, typically recorded in deuterated chloroform (CDCl₃). These values highlight the key distinctions that enable unambiguous identification.
¹H NMR Data Comparison (in CDCl₃)
| Proton | Borneol (ppm) | Isoborneol (ppm) | Key Distinctions |
| H-2 | ~4.0 (exo) | ~3.6 (endo) | The proton attached to the carbon bearing the hydroxyl group is a key indicator. In borneol, this proton is in the exo position and experiences less shielding, resulting in a downfield shift compared to the endo proton in isoborneol. |
| Methyl Protons | Overlapping signals | Three distinct signals | In borneol, the three methyl groups (C8, C9, and C10) often appear as overlapping signals.[1] Conversely, in isoborneol, the proximity of the exo-hydroxyl group to one of the gem-dimethyl groups leads to three well-resolved methyl signals.[1] |
| OH Proton | ~2.0 | ~2.5 | The chemical shift of the hydroxyl proton can also differ, though it is concentration and solvent dependent.[2] |
¹³C NMR Data Comparison (in CDCl₃)
| Carbon | Borneol (ppm) | Isoborneol (ppm) | Key Distinctions |
| C-2 | ~78 | ~80 | The carbon atom bonded to the hydroxyl group shows a noticeable difference in chemical shift. |
| C-3 | ~44 | ~39 | The steric environment around the carbon adjacent to the hydroxyl-bearing carbon is different, leading to a significant shift. |
| C-6 | ~38 | ~32 | Similar to C-3, the chemical shift of C-6 is influenced by the orientation of the hydroxyl group. |
Experimental Protocol for NMR Sample Preparation and Acquisition
To obtain high-quality NMR spectra for distinguishing borneol and isoborneol, the following protocol is recommended.
Materials and Equipment
-
NMR tubes (5 mm diameter)
-
Deuterated solvent (e.g., CDCl₃)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the borneol or isoborneol sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[3]
-
Dissolving the Sample: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3][4] Ensure complete dissolution by gentle vortexing.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean NMR tube. The final volume should result in a sample height of about 4-5 cm in the tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software will typically perform an automatic lock onto the deuterium signal of the solvent.
-
Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width: Typically 12 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Spectral Width: Typically 200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.[5]
-
-
Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the raw data to obtain the final spectrum.
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.[6]
Workflow for Distinguishing Borneol and Isoborneol
References
A Comparative Guide to the Efficacy of (+)-Isoborneol and Other Chiral Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of (+)-isoborneol against other chiral alcohols, focusing on its neuroprotective, anti-inflammatory, and antimicrobial properties. While direct comparative studies across a broad range of chiral alcohols are limited, this document synthesizes available experimental data to offer insights into the therapeutic potential of this compound.
Executive Summary
Isoborneol, a bicyclic monoterpenoid alcohol, exhibits notable biological activities, including neuroprotective, antiviral, and anti-inflammatory effects. As a chiral molecule, the spatial arrangement of its atoms can significantly influence its pharmacological properties. This guide delves into the available data on isoborneol and its stereoisomers, comparing them with other relevant chiral alcohols. The data suggests that the chirality of these compounds plays a crucial role in their biological function, with some enantiomers showing significantly higher potency than others.
Data Presentation
The following tables summarize the quantitative data on the efficacy of isoborneol and related chiral alcohols in various experimental models.
Table 1: Neuroprotective Effects
| Compound | Model | Concentration | Observed Effect | Reference |
| (±)-Isoborneol | 6-OHDA-induced apoptosis in SH-SY5Y cells | 50-200 µM | Significantly reduced ROS generation and apoptosis.[1][2] | [1][2] |
| (+)-Borneol | Pilocarpine-induced epileptogenesis in rats | 12 mg/kg | Significantly ameliorated neuronal injury and decreased glial cell activation.[3] | [3] |
| Natural Borneol (predominantly (+)-Borneol) | Cerebral ischaemia injury in rats | Not specified | Showed stronger neuroprotective effects compared to synthetic borneol.[4] | [4] |
| Synthetic Borneol (contains Isoborneol) | Cerebral ischaemia injury in rats | Not specified | Demonstrated neuroprotective effects, but less potent than natural borneol.[4] | [4] |
Table 2: Anti-inflammatory Effects
| Compound | Model | Concentration | Observed Effect | Reference |
| Natural Borneol (predominantly (+)-Borneol) | LPS-induced RAW 264.7 macrophages | Not specified | Higher reduction of NO, TNF-α, and IL-6 compared to synthetic borneol.[5] | [5] |
| Synthetic Borneol (contains Isoborneol) | LPS-induced RAW 264.7 macrophages | Not specified | Reduced levels of NO, TNF-α, and IL-6.[5] | [5] |
| Berenjenol | TPA-induced mouse ear edema | 1 µmol/ear | 54% inhibition of edema. | [6] |
| 3-oxo-berenjenol | TPA-induced mouse ear edema | 1.1 µmol/ear | 66% inhibition of edema. | [6] |
Table 3: Antimicrobial and Antiviral Effects
| Compound | Organism/Virus | MIC/Effective Concentration | Observed Effect | Reference |
| Isoborneol | Herpes Simplex Virus Type 1 (HSV-1) | 0.06% | Completely inhibited viral replication.[7] | [7] |
| Borneol | Herpes Simplex Virus Type 1 (HSV-1) | Not specified | Did not inhibit HSV-1 glycosylation.[7] | [7] |
| Thymol | E. coli | 45 mg/L | Potent antibacterial activity. | [8] |
| α-Terpineol | E. coli | 55 mg/L | Potent antibacterial activity. | [8] |
| Thymol | S. aureus | 135 mg/L | Potent antibacterial activity. | [8] |
| α-Terpineol | S. aureus | 225 mg/L | Potent antibacterial activity. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Neuroprotection Assay: MTT Assay for Cell Viability
This protocol is based on the methodology used to assess 6-hydroxydopamine (6-OHDA)-induced apoptosis in SH-SY5Y cells.[1][2]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluence, they are pre-treated with various concentrations of the test compounds (e.g., (±)-isoborneol) for a specified period (e.g., 2 hours).
-
Induction of Cytotoxicity: Following pre-treatment, the cells are exposed to a neurotoxin such as 6-OHDA for 24 hours to induce cell death.
-
MTT Assay:
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in serum-free medium is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol is adapted from studies evaluating the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages.[5]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.
-
Inflammation Induction: After a pre-incubation period, inflammation is induced by adding LPS to the wells. A control group without LPS is also maintained.
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
-
Data Analysis: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a standard method for determining the antimicrobial activity of compounds.[8][9]
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth to a specific cell density (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth.
-
Inoculation: The standardized microbial suspension is added to each well containing the diluted compounds.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Neuroprotective mechanism of (+)-Borneol.
Experimental Workflow Diagram
Caption: MTT assay workflow.
References
- 1. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of berenjenol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Phytochemical Analysis and Antimicrobial Properties of Ethanol and Macerated Extracts from Aerial and Root Parts of Achillea nobilis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanistic Studies of Reactions Involving (+)-Isoborneol
For Researchers, Scientists, and Drug Development Professionals
(December 2025) - While (+)-isoborneol is not typically employed as a catalyst itself, its rigid chiral scaffold makes it a crucial molecule in stereoselective synthesis, often as a reactant, product, or the precursor to chiral ligands. This guide provides a comparative analysis of the mechanistic studies for key reactions where this compound is a central component. We will delve into the reduction of camphor to isoborneol, the isomerization of isoborneol to borneol, and the oxidation of isoborneol, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams.
Reduction of Camphor to Isoborneol and Borneol
The reduction of camphor is a classic example of diastereoselective synthesis, yielding a mixture of isoborneol and its epimer, borneol. The facial selectivity of the hydride attack on the carbonyl group determines the product ratio.
Mechanism Overview: The reduction of camphor with sodium borohydride (NaBH₄) involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. The approach of the hydride can occur from two faces: the endo face or the exo face.
-
Exo Attack: Attack from the less sterically hindered exo face (bottom side) leads to the formation of the endo alcohol, borneol.
-
Endo Attack: Attack from the more sterically hindered endo face (top side), shielded by the gem-dimethyl groups, results in the exo alcohol, isoborneol. Due to steric hindrance, the endo attack is generally favored, making isoborneol the major product[1][2].
Comparative Performance of Reduction Methods
| Reducing Agent | Solvent | Product Ratio (Isoborneol:Borneol) | Total Yield | Reference |
| Sodium Borohydride | Methanol | ~85:15 | ~53% (recrystallized) | [2] |
| Sodium Borohydride | Methanol | ~88:12 | 67.45% | |
| Lithium Aluminium Hydride | Diethyl Ether | Varies | High | [2] |
Note: Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and can also be used, though it is less selective and more reactive.
Experimental Protocol: Reduction of Camphor with NaBH₄
This protocol is adapted from typical undergraduate organic chemistry laboratory procedures[1][3].
-
Dissolution: Dissolve 1.0 g of (+)-camphor in 10 mL of methanol in a 50 mL Erlenmeyer flask with magnetic stirring.
-
Reduction: Cool the solution in an ice bath. Slowly add 1.0 g of sodium borohydride in small portions over 10 minutes.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 15 minutes.
-
Quenching and Precipitation: Slowly add 35 mL of ice-cold water to the reaction mixture. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a mixture of methanol and water to yield a mixture of isoborneol and borneol.
-
Analysis: The product ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Mechanistic Diagram: Camphor Reduction
Caption: Mechanism of camphor reduction to isoborneol and borneol.
Isomerization of Isoborneol to Borneol
The catalytic isomerization of isoborneol to borneol is a valuable industrial process, as borneol often has higher demand. This reaction is typically catalyzed by heterogeneous metal catalysts at elevated temperatures and pressures.
Mechanism Overview: The isomerization is thought to proceed through a dehydrogenation-hydrogenation mechanism on the catalyst surface. Isoborneol is first dehydrogenated to camphor, which then undergoes hydrogenation to form a mixture of borneol and isoborneol. The equilibrium can be shifted towards the more thermodynamically stable borneol under appropriate conditions.
Comparative Performance of Catalysts for Isoborneol Isomerization
| Catalyst | Temperature (°C) | Pressure (MPa) | Borneol Yield (%) | Camphor Byproduct (%) | Reference |
| 3Co/TiO₂ | 160 | 5.5 | >46 | - | [4] |
| 1Cu-3Co/TiO₂ | 160 | 5.5 | 58 | <0.4 | [4] |
| Cu/TiO₂ | 160 | 5.5 | <1 | High | [4] |
| Ni/TiO₂ | 160 | 5.5 | <10 | - | [4] |
Data from continuous-flow reaction system.
Experimental Protocol: Continuous-Flow Isomerization of Isoborneol
This protocol is a summary of the continuous-flow process described by Wang et al. (2025)[4].
-
Catalyst Preparation: The 1Cu-3Co/TiO₂ catalyst is prepared by impregnation of TiO₂ with cobalt and copper nitrates, followed by drying, calcination, and reduction under a H₂/N₂ flow.
-
Reaction Setup: A two-stage continuous-flow reactor system is used. The first stage is for isomerization, and the second is for the hydrogenation of the camphor byproduct.
-
Isomerization Stage: A 10 wt% solution of isoborneol in a suitable solvent is fed into the first reactor containing the 1Cu-3Co/TiO₂ catalyst at 160 °C and 5.5 MPa of H₂.
-
Hydrogenation Stage: The output from the first stage is fed into the second reactor, also containing the catalyst, to reduce the camphor byproduct to borneol.
-
Product Collection and Analysis: The product stream is collected, and the solvent is removed. The product composition is analyzed by gas chromatography.
Logical Flow Diagram: Isoborneol Isomerization
References
A Comparative Guide to the Validation of Analytical Methods for (+)-Isoborneol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chiral compounds like (+)-isoborneol is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Chiral High-Performance Liquid Chromatography with UV Detection (Chiral HPLC-UV). The information presented is based on established analytical principles and supporting experimental data to assist in method selection and validation.
Comparison of Method Performance
The choice between GC-FID and Chiral HPLC-UV for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and the need for enantiomeric separation. The following table summarizes the typical performance characteristics of validated methods for each technique.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Chiral High-Performance Liquid Chromatography-Ultraviolet Detection (Chiral HPLC-UV) (Representative Method) |
| Linearity Range | 0.01 - 7.95 mg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 mg/mL | ~0.5 µg/mL |
| Accuracy (% Recovery) | 87 - 101%[1] | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Enantioselectivity | Requires derivatization for chiral separation[2] | Direct separation on a chiral stationary phase |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using GC-FID and a proposed Chiral HPLC-UV method.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of isoborneol in complex matrices such as plant extracts.
1. Sample Preparation: Ultrasonic and Microwave Assisted Extraction (UMAE)
-
Weigh 1.0 g of the powdered sample into an extraction vessel.
-
Add 10 mL of ethanol.
-
Perform extraction under the following conditions:
-
Filter the extract and bring the volume to 10 mL with ethanol.
2. GC-FID Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp to 180°C at 5°C/min
-
Ramp to 280°C at 20°C/min, hold for 5 min
-
-
Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
3. Enantioselective Analysis (if required)
For the separation of this compound from its enantiomer, derivatization with a chiral reagent is necessary prior to GC analysis.[2]
-
Derivatizing Agent: (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl).[2]
-
Reaction: Treat the extracted sample with the derivatizing agent in a suitable solvent (e.g., pyridine) to form diastereomeric esters.
-
Analysis: Analyze the resulting diastereomers using the GC-FID method described above. The two diastereomers will have different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography-Ultraviolet Detection (Chiral HPLC-UV) Method
This method provides direct enantioselective quantification of this compound.
1. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a concentration within the calibration range (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chiral HPLC-UV Analysis
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Method Validation Workflows
The following diagrams illustrate the logical workflow for the validation of the GC-FID and Chiral HPLC-UV analytical methods.
GC-FID Method Validation Workflow
Chiral HPLC-UV Method Validation Workflow
Conclusion
Both GC-FID and Chiral HPLC-UV are robust and reliable methods for the quantification of this compound. The GC-FID method, particularly when coupled with an efficient extraction technique like UMAE, is well-suited for analyzing complex samples and provides excellent accuracy and precision. However, for direct enantioselective analysis, a derivatization step is required.
The Chiral HPLC-UV method offers the significant advantage of direct separation of enantiomers without the need for derivatization, simplifying the analytical workflow. While the representative method presented here demonstrates high sensitivity, the actual performance will depend on the specific chiral stationary phase and optimized conditions.
The selection of the most appropriate method will ultimately be guided by the specific analytical needs, including sample matrix complexity, the requirement for enantiomeric purity determination, and available instrumentation. Thorough method validation according to the principles outlined in this guide is essential to ensure the generation of accurate and reproducible data.
References
A Comparative Guide to the Synthesis of (+)-Isoborneol: Methods, Yields, and Protocols
For researchers and professionals in drug development and chemical synthesis, the efficient production of chiral intermediates like (+)-isoborneol is of paramount importance. As a key precursor in the synthesis of camphor and various pharmaceutical agents, the method of its synthesis directly impacts overall yield, purity, and economic viability.[1][2] This guide provides an objective comparison of the prevalent synthesis methods for this compound, supported by experimental data and detailed protocols.
The primary routes for synthesizing isoborneol involve the acid-catalyzed hydration of camphene and the reduction of camphor.[1] The hydration of camphene is often favored in industrial applications due to its potential for high stereoselectivity towards the desired exo-isomer, isoborneol.[2] This stereoselectivity is governed by the Wagner-Meerwein rearrangement of a carbocation intermediate.[2]
Comparative Analysis of Yields
The choice of synthetic strategy significantly influences the final yield of isoborneol. The following table summarizes quantitative data from various methodologies, highlighting the impact of different catalysts and reaction conditions.
| Starting Material | Method | Catalyst / Reagent | Solvent | Temp. (°C) | Time (h) | Yield of Isoborneol (%) | Reference |
| Camphene | Direct Hydration | Synthetic Molecular Sieve (Zeolite) | - | 80–220 | - | Up to 86.4 | [2][3] |
| Camphene | Direct Hydration | PW₄-SBA-15-SO₃H | Aqueous Acetone | 50 | 4 | High Conversion | [2] |
| Camphene | Esterification-Saponification | Acetic Acid, Tartaric Acid, Boric Acid | - | 70 | 18 | High (via acetate) | [2] |
| Camphor | Reduction | Sodium Borohydride (NaBH₄) | Ethanol | 25 | 2 | ~15-20 (80-85% Borneol) | [1] |
| Camphor | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 35 | 4 | ~10 (90% Borneol) | [1] |
| Camphor | Reduction | Aluminum Isopropoxide | Isopropanol | 82 | 12 | ~50 (50% Borneol) | [1] |
| α-Pinene | Hydration | α-Hydroxycarboxylic Acid-Boric Acid | Acetic Acid / Water | 60 | 24 | Yields α-terpineol (58.7% selectivity) | [4] |
Note: The hydration of α-pinene primarily yields α-terpineol, but it is included as a related terpene hydration reaction. The synthesis of isoborneol from camphene is often preceded by the isomerization of α-pinene to camphene.[2]
Synthesis Pathways Overview
The following diagram illustrates the primary synthetic routes leading to this compound, starting from either camphene or camphor.
Caption: Primary synthetic routes for the production of this compound.
Experimental Protocols
Below are detailed methodologies for key synthesis experiments. These protocols are provided for informational purposes and should be performed with appropriate safety precautions in a laboratory setting.
Method 1: Two-Step Synthesis from Camphene via Isobornyl Acetate
This common industrial method involves an initial esterification of camphene followed by saponification to yield isoborneol.[2]
Part A: Synthesis of Isobornyl Acetate [2]
-
Materials:
-
(+)-Camphene (10 g)
-
Glacial Acetic Acid (25 g)
-
L(+)-Tartaric Acid (0.5 g)
-
Boric Acid (0.4 g)
-
-
Procedure:
-
Combine camphene, acetic acid, tartaric acid, and boric acid in a reaction flask equipped with a magnetic stirrer and temperature control.
-
Heat the mixture to 70°C and maintain stirring for 18 hours.
-
After the reaction, cool the mixture to room temperature. The catalyst may deposit at the bottom.
-
Filter the mixture to recover the catalyst.
-
Transfer the filtrate to a separatory funnel, add water to induce phase separation, and collect the upper organic layer containing crude isobornyl acetate.
-
Part B: Saponification to Isoborneol [2]
-
Materials:
-
Crude isobornyl acetate (from Part A)
-
10-20% (w/v) Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Combine the crude isobornyl acetate with the aqueous NaOH solution in a reaction flask.
-
Heat the mixture under reflux until hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Isolate the resulting isoborneol. Steam distillation is an effective method. Alternatively, cool the mixture and extract the product with an organic solvent like diethyl ether.
-
Dry the organic extracts over an anhydrous agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude isoborneol by recrystallization from ethanol or hexane.[2]
-
Method 2: Direct Hydration of Camphene with a Heterogeneous Catalyst
This method provides a more direct route to isoborneol, avoiding the intermediate esterification step.[2]
-
Materials:
-
(+)-Camphene (7.5 mmol)
-
Aqueous acetone solvent (114 mL)
-
PW₄-SBA-15-SO₃H catalyst (0.482 g)
-
-
Procedure:
-
In a suitable reaction vessel, charge the camphene, aqueous acetone, and the catalyst.
-
Seal the vessel and begin stirring.
-
Heat the reaction mixture to 50°C and maintain for 4 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by solvent evaporation followed by extraction with an organic solvent (e.g., diethyl ether).
-
Purify the crude isoborneol by recrystallization or column chromatography.
-
Method 3: Reduction of Camphor with Sodium Borohydride
This is a classic laboratory method for producing a mixture of isoborneol and its diastereomer, borneol. The exo-attack of the hydride on the carbonyl group is sterically hindered, leading to borneol (endo-alcohol) as the major product.[1]
-
Materials:
-
(+)-Camphor (1.0 g)
-
Methanol (5 mL)
-
Sodium Borohydride (NaBH₄) (0.25 g)
-
Ice-cold deionized water
-
-
Procedure:
-
Dissolve the camphor in methanol in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Cautiously add the sodium borohydride in small portions to the stirring solution over approximately 5 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 15-30 minutes.
-
Slowly add 12 mL of ice-cold water to the flask to precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash it with a small amount of cold water.
-
The crude product will be a mixture of isoborneol and borneol, which can be purified and separated by recrystallization or chromatography.[5]
-
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound from camphene is outlined below.
Caption: General experimental workflow for isoborneol synthesis from camphene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101973851A - Method for synthesizing isoborneol by using hydration of camphene - Google Patents [patents.google.com]
- 4. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid-Boric Acid Composite Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (+)-Isoborneol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like (+)-Isoborneol is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling Considerations
This compound is classified as a flammable solid and a skin irritant.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, should be worn when handling the chemical for disposal.[4] All handling and disposal procedures should be conducted in a well-ventilated area, and ignition sources must be eliminated from the vicinity.[2][4]
Quantitative Data on this compound for Disposal
The following table summarizes key quantitative and classification data for this compound relevant to its disposal and transport as a hazardous material.
| Parameter | Value | Source |
| UN Number | 1325 | [1][2][5] |
| Hazard Class | 4.1 (Flammable Solid) | [1][2][5][6] |
| Packing Group | II | [1][5] |
| Flash Point | 60 °C (140 °F) | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1][2][7] The following protocol outlines the general steps for its proper disposal:
-
Waste Identification and Classification :
-
Containment :
-
Labeling :
-
Temporary Storage in a Satellite Accumulation Area (SAA) :
-
Spill Management :
-
Final Disposal :
-
The primary recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[3][10]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal technique.[5][10]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][2][6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. klamathcc.edu [klamathcc.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. vigon.com [vigon.com]
- 5. DL-Isoborneol - Safety Data Sheet [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (+)-Isoborneol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling, storage, and disposal of (+)-Isoborneol, a flammable solid that requires careful management to mitigate risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable solid that can cause skin and serious eye irritation.[1][2] In some cases, it may also cause respiratory irritation.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1] | Protects against dust particles and accidental splashes. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3] Long-sleeved protective clothing.[4] | Prevents skin contact, which can cause irritation.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated.[4][5] | Protects against inhalation of dust particles, which may cause respiratory irritation. |
Operational and Handling Protocols
Safe handling of this compound involves a systematic approach from preparation to disposal. Always handle this chemical in a well-ventilated area.[1][2]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Confirm that all ignition sources (open flames, hot surfaces, sparks) are eliminated from the handling area.[2][3][6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][6][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][3][6]
-
-
Handling:
-
Storage:
Emergency and Disposal Plans
Accidents can happen, and a clear plan for emergencies and disposal is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[3][6] If skin irritation occurs, seek medical advice.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Get medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Procedures
In the event of a spill, evacuate personnel from the area.[1] Wear appropriate PPE, including respiratory protection.[1] Prevent further leakage or spillage if it is safe to do so.[1] Sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][4] Use non-sparking tools for cleanup.[6]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[6] Disposal should be in accordance with local, regional, and national regulations.[3][4] Do not allow the product to enter drains or waterways.[1][3]
Quantitative Hazard Data
The following table summarizes key quantitative safety data for this compound.
| Data Point | Value | Source |
| LD50 Oral (Rat) | >5000 mg/kg | [6] |
| LD50 Dermal (Rabbit) | >5000 mg/kg | [6] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [6] |
| UN Number | 1325 | [1] |
| Transport Hazard Class | 4.1 (Flammable Solid) | [1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. DL-Isoborneol - Safety Data Sheet [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.com [fishersci.com]
- 6. vigon.com [vigon.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
